4,6-Dichloropyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGVTWONYOCYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344286 | |
| Record name | 4,6-dichloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7321-93-9 | |
| Record name | 4,6-dichloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloropyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4,6-Dichloropyridin-3-amine from Pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,6-dichloropyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The document details synthetic pathways starting from common pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction schemes to facilitate understanding and replication.
Introduction
This compound is a valuable building block in medicinal chemistry, notably utilized in the synthesis of hepatitis B virus (HBV) inhibitors and other biologically active molecules.[1] Its specific substitution pattern makes it an important synthon for creating complex heterocyclic structures. This guide focuses on practical and reported methods for its preparation from readily available pyridine precursors.
Synthetic Pathways
Two primary synthetic routes are detailed below, starting from either 3-aminopyridine or 4,6-dihydroxypyrimidine. Each pathway involves a series of chemical transformations to achieve the target molecule.
Pathway 1: Synthesis from 3-Aminopyridine via Chlorination and Nitration
A common approach to functionalized pyridines involves the direct modification of simpler, commercially available precursors like 3-aminopyridine. This pathway involves initial chlorination followed by nitration and subsequent reduction.
Caption: Synthesis of this compound from 3-Aminopyridine.
Pathway 2: Synthesis from 4,6-Dichloronicotinamide via Hofmann Rearrangement
An alternative and often efficient method involves the Hofmann rearrangement of a corresponding amide. This pathway starts with the synthesis of 4,6-dichloronicotinamide, which can be prepared from 4,6-dihydroxypyrimidine.
Caption: Synthesis via Hofmann Rearrangement.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reaction steps in the synthesis of this compound.
Table 1: Synthesis of 2-Chloro-3-aminopyridine from 3-Aminopyridine
| Parameter | Value | Reference |
| Starting Material | 3-Aminopyridine | [2] |
| Reagents | Chlorine gas, Hydrogen chloride, Catalyst (FeCl3, NiCl2, or CuCl2) | [2] |
| Solvent | Water | [2] |
| Temperature | 15-50 °C | [2] |
| Reaction Time | Not Specified | |
| Yield | 70-75% | [2] |
Table 2: Hofmann Rearrangement of 4,6-Dichloronicotinamide
| Parameter | Value | Reference |
| Starting Material | 4,6-Dichloronicotinamide | [1] |
| Reagents | Sodium hydroxide, Bromine | [1] |
| Solvent | Water, 1,4-Dioxane | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 18 hours | [1] |
| Yield | 73% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-aminopyridine
This protocol is based on the chlorination of 3-aminopyridine in the presence of a catalyst.[2]
Materials:
-
3-Aminopyridine
-
Hydrogen chloride
-
Chlorine gas
-
Ferric chloride (or Nickel/Copper chloride)
-
Water
Procedure:
-
Prepare a 25-45% (by weight) aqueous solution of 1 molar part of 3-aminopyridine in 3-4 molar parts of hydrogen chloride.
-
Add a catalytic amount (1-8% by weight based on 3-aminopyridine) of ferric chloride.
-
Stir the mixture and bubble chlorine gas through the solution.
-
Maintain the reaction temperature between 15-50 °C, using cooling as necessary to control the exothermic reaction.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, process the reaction mixture to isolate the product.
Protocol 2: Synthesis of this compound via Hofmann Rearrangement
This protocol details the conversion of 4,6-dichloronicotinamide to the target amine.[1]
Materials:
-
4,6-Dichloronicotinamide
-
Sodium hydroxide
-
Bromine
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Dissolve sodium hydroxide (6.60 g, 165 mmol) in water (31 mL) in an ice bath.
-
Add bromine (2.08 mL, 40.6 mmol) dropwise to the cooled sodium hydroxide solution and stir for 15 minutes.
-
Dissolve 4,6-dichloronicotinamide (7.27 g, 38.1 mmol) in 1,4-dioxane (21 mL).
-
Slowly add the 4,6-dichloronicotinamide solution to the bromine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Remove volatile components by distillation under reduced pressure.
-
Dilute the remaining solution with brine and extract with ethyl acetate.
-
Separate the aqueous phase and extract it twice more with ethyl acetate.
-
Combine the organic layers, dry with sodium sulfate, decant, and concentrate to yield an orange-colored oil.
-
Purify the crude product by silica gel column chromatography using 25% ethyl acetate in hexane as the eluent to obtain 4,6-dichloropyridin-3-ylamine as a brown solid (4.54 g, 73% yield).[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General Experimental Workflow.
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways, with the Hofmann rearrangement of 4,6-dichloronicotinamide offering a well-documented and high-yielding route. The selection of a specific synthetic strategy will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. The detailed protocols and data presented in this guide are intended to support researchers in the efficient and successful synthesis of this important pharmaceutical intermediate.
References
Spectroscopic Characterization of 4,6-Dichloropyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 4,6-Dichloropyridin-3-amine. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, it presents expected spectral characteristics based on the analysis of structurally similar compounds, offering a predictive framework for researchers. This guide is intended to be a valuable resource for scientists engaged in the synthesis, quality control, and application of this and related heterocyclic compounds in drug discovery and development.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its application in research and development. Spectroscopic techniques are indispensable for providing detailed information about its molecular structure, functional groups, and purity. This guide details the theoretical underpinnings and practical application of key spectroscopic methods for the characterization of this compound.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.1 | Singlet | H-2 |
| ~7.0 | Singlet | H-5 |
| ~4.0 - 5.0 | Broad Singlet | -NH₂ |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~145 | C-4 |
| ~143 | C-6 |
| ~140 | C-2 |
| ~125 | C-3 |
| ~120 | C-5 |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Sharp (Doublet) | N-H Stretch (asymmetric & symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1630 - 1600 | Strong | N-H Bend (Scissoring) |
| 1580 - 1450 | Strong | C=C and C=N Ring Stretching |
| 1350 - 1250 | Strong | C-N Stretch (aromatic amine) |
| 850 - 750 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 162/164/166 | Molecular Ion Peak [M]⁺ (isotopic pattern for two chlorine atoms) |
| 127/129 | [M-Cl]⁺ |
| 100 | [M-Cl-HCN]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 5: Predicted UV-Vis Spectroscopic Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~250-260 | Not Available | Ethanol or Methanol |
| ~290-310 | Not Available | Ethanol or Methanol |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is typically sufficient.
-
Co-add a number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
A background spectrum should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a single quadrupole or time-of-flight (TOF) analyzer, with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC) inlet.
-
Use a standard EI energy of 70 eV.
-
Set the ion source temperature to an appropriate value (e.g., 200-250 °C).
-
Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-300).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
Data Acquisition:
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record the spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. While public data is currently scarce, the experimental protocols and predictive data presented in this guide provide a solid foundation for researchers to perform their own analyses. The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy offers a powerful toolkit for the unambiguous identification and purity assessment of this and other related heterocyclic compounds. It is recommended that researchers performing these analyses for the first time consult with an experienced spectroscopist.
In-Depth Technical Guide: ¹H and ¹³C NMR Data for 4,6-Dichloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 4,6-Dichloropyridin-3-amine (CAS No: 7321-93-9). Due to the limited availability of experimentally derived public data, this guide presents predicted ¹H and ¹³C NMR spectral data, which serves as a valuable reference for the structural elucidation and quality assessment of this compound. The information is intended to support researchers and professionals in drug development and other scientific endeavors.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were estimated using advanced computational models and provide a reliable approximation of the expected chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |
| H-2 | ~8.0 - 8.2 | Singlet |
| H-5 | ~7.1 - 7.3 | Singlet |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-2 | ~140 - 142 |
| C-3 | ~138 - 140 |
| C-4 | ~145 - 147 |
| C-5 | ~118 - 120 |
| C-6 | ~148 - 150 |
Note: The predicted ¹³C chemical shifts are estimated based on established chemical shift prediction models for substituted pyridines.
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended starting point due to its ability to dissolve a wide range of polar compounds. Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆. Ensure the solvent is of high purity (≥99.8% D).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
-
Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm (centered around 6-7 ppm).
-
Temperature: 298 K (25 °C).
-
¹³C NMR Acquisition
-
Spectrometer Setup:
-
Tune and match the probe for the ¹³C frequency.
-
Maintain the lock and shim settings from the ¹H setup.
-
-
Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is used for a proton-decoupled spectrum.
-
Number of Scans (NS): 1024 to 4096 scans, due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 220-240 ppm (centered around 120-130 ppm).
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound with the numbering of proton and carbon atoms for NMR assignment.
Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 4,6-Dichloropyridin-3-amine
For Immediate Release
[City, State] – [Date] – This whitepaper provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,6-Dichloropyridin-3-amine, a key building block in pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of heterocyclic compounds.
Introduction
This compound (C₅H₄Cl₂N₂) is a substituted pyridine with a molecular weight of 163.00 g/mol .[1][2][3] Understanding its behavior under mass spectrometric analysis is crucial for its identification and for tracking its presence in complex reaction mixtures. Due to the absence of publicly available mass spectral data for this specific compound, this guide presents a theoretically derived fragmentation pathway based on established principles of mass spectrometry and analysis of structurally similar compounds, such as 3-aminopyridine and 2,6-dichloropyridine.[4][5][6]
Predicted Mass Spectrometry Fragmentation Pattern
Electron ionization mass spectrometry of this compound is expected to produce a characteristic molecular ion peak and a series of fragment ions resulting from the successive loss of functional groups and cleavage of the pyridine ring. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments.
Molecular Ion
The molecular ion ([M]⁺) of this compound is predicted to appear at a mass-to-charge ratio (m/z) of 162, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M+2 peak (containing one ³⁷Cl) and M+4 peak (containing two ³⁷Cl atoms) will have relative intensities of approximately 65% and 10% of the M peak, respectively.
Key Fragmentation Pathways
The primary fragmentation of the molecular ion is anticipated to proceed through several key pathways:
-
Loss of a Chlorine Atom: The initial loss of a chlorine radical (•Cl) from the molecular ion is a common fragmentation pathway for chlorinated aromatic compounds. This would result in a fragment ion at m/z 127.
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine and its derivatives is the elimination of a neutral molecule of hydrogen cyanide (HCN) from the ring, leading to the formation of a pyrrole-like radical cation.
-
Loss of an Amino Group: While less common for aromatic amines, the loss of the amino group (•NH₂) or ammonia (NH₃) could also occur.
These initial fragmentation steps are followed by further rearrangements and cleavages of the heterocyclic ring, leading to a series of smaller fragment ions.
Data Presentation: Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for this compound under electron ionization.
| m/z (Predicted) | Proposed Fragment Ion | Formula of Fragment | Comments |
| 162/164/166 | Molecular Ion | [C₅H₄Cl₂N₂]⁺ | Characteristic isotopic pattern for two chlorine atoms. |
| 127/129 | [M - Cl]⁺ | [C₅H₄ClN₂]⁺ | Loss of a chlorine radical. Isotopic pattern for one chlorine atom. |
| 99/101 | [M - Cl - HCN]⁺ | [C₄H₃ClN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment. |
| 92 | [M - Cl - Cl]⁺ | [C₅H₄N₂]⁺ | Loss of the second chlorine atom. |
| 72 | [C₃H₂N]⁺ | Azacyclobutadienyl cation | Result of ring fragmentation. |
Experimental Protocols
While specific experimental data for this compound is not available, a general protocol for obtaining an electron ionization mass spectrum of a solid organic compound is provided below.
Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
For GC-MS analysis, inject 1 µL of the solution into the GC inlet.
-
For direct insertion probe analysis, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.
Mass Spectrometry Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
Visualization of the Proposed Fragmentation Pathway
The logical flow of the predicted fragmentation of this compound is illustrated in the following diagram, generated using the DOT language.
A proposed fragmentation pathway for this compound under EI-MS.
Conclusion
This technical guide provides a foundational understanding of the likely mass spectrometric fragmentation behavior of this compound. The predicted fragmentation pathways and the resulting fragment ions offer a valuable reference for researchers working with this compound. Experimental verification of this proposed fragmentation pattern is encouraged to further solidify the understanding of this molecule's properties.
References
- 1. This compound , 97% , 7321-93-9 - CookeChem [cookechem.com]
- 2. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,6-dichloropyridine CAS#: 116632-24-7 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminopyridine [webbook.nist.gov]
FT-IR Analysis of 4,6-Dichloropyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 4,6-Dichloropyridin-3-amine. This compound is a valuable building block in medicinal chemistry, and understanding its structural features through vibrational spectroscopy is crucial for quality control, reaction monitoring, and drug development processes. This document outlines a detailed experimental protocol for FT-IR analysis, presents a comprehensive table of expected vibrational frequencies with their assignments, and illustrates the analytical workflow.
Introduction to FT-IR Spectroscopy in Pharmaceutical Analysis
FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds.[1][2] Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectrum that can be used for identification, purity assessment, and structural elucidation.[2] For a molecule like this compound, FT-IR is instrumental in confirming the presence of key functional groups such as the amine (N-H), carbon-chlorine (C-Cl) bonds, and the pyridine ring system (C=C and C=N bonds).
Experimental Protocol: FT-IR Analysis using the KBr Pellet Method
The following protocol details the steps for acquiring an FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples due to its reliability and the transparency of KBr in the mid-infrared region.[3]
Materials and Equipment:
-
This compound sample
-
Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Shimadzu)
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.[4]
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.[4] The sample concentration should be between 0.5% and 1% by weight.[5]
-
Grind the KBr in the agate mortar to a fine powder. It is crucial to work quickly to minimize moisture absorption from the atmosphere.[4]
-
Add the this compound sample to the KBr powder in the mortar.
-
Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.[3]
-
-
Pellet Formation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum using a pure KBr pellet or an empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the FT-IR spectrum of the sample. A typical spectral range is 4000-400 cm⁻¹.[2]
-
For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added.
-
Data Presentation: Vibrational Frequencies of Functional Groups
The precise, experimentally determined FT-IR spectrum for this compound is not widely published. However, a comprehensive analysis of its structural isomer, 4-amino-2,6-dichloropyridine (ADCP), using Density Functional Theory (DFT) calculations and experimental measurements provides a reliable approximation for the expected vibrational frequencies.[6] The following table summarizes these frequencies and their assignments, which are expected to be very similar for this compound due to the presence of the same functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (Observed for ADCP[6]) | Notes |
| Asymmetric & Symmetric N-H Stretch | Amine (-NH₂) | 3400 - 3250 | Primary amines typically show two distinct bands in this region.[7] These are usually sharp to medium in intensity. |
| N-H Bending (Scissoring) | Amine (-NH₂) | 1650 - 1580 | This band is characteristic of primary amines and can sometimes be mistaken for a C=C stretching vibration.[7] |
| C=C and C=N Stretching | Pyridine Ring | 1600 - 1400 | Aromatic and heteroaromatic rings exhibit several bands in this region due to complex ring stretching vibrations. |
| C-N Stretching | Aromatic Amine | 1335 - 1250 | The stretching vibration of the bond connecting the amine group to the aromatic ring.[7] |
| C-H In-plane Bending | Pyridine Ring | 1300 - 1000 | Vibrations of the hydrogen atoms attached to the pyridine ring within the plane of the ring. |
| C-Cl Stretching | Chloro-aromatic | 800 - 600 | The position of the C-Cl stretching band can be influenced by the substitution pattern on the aromatic ring. For di-substituted pyridines, bands can appear in this range. |
| C-H Out-of-plane Bending | Pyridine Ring | 900 - 675 | These bands are often strong and their positions are indicative of the substitution pattern on the aromatic ring. |
Disclaimer: The data presented is for the structural isomer 4-amino-2,6-dichloropyridine and serves as a close approximation for this compound. Actual peak positions may vary slightly.
Visualization of the FT-IR Analysis Workflow
The following diagram illustrates the logical flow of the FT-IR analysis process, from initial sample handling to final data interpretation and reporting.
Caption: Workflow for FT-IR analysis of a solid sample.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound in a research and drug development setting. By following a standardized experimental protocol, researchers can obtain high-quality spectra that provide clear evidence for the presence of the key amine, chloro, and pyridine functionalities. The provided data, based on a closely related isomer, offers a robust framework for the interpretation of these spectra. This technical guide serves as a comprehensive resource for scientists and professionals working with this important chemical entity.
References
- 1. eag.com [eag.com]
- 2. rtilab.com [rtilab.com]
- 3. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. youtube.com [youtube.com]
- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4,6-Dichloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloropyridin-3-amine is a halogenated aminopyridine derivative. The precise arrangement of its atoms in the solid state (crystal structure) and the specific bond lengths, bond angles, and dihedral angles (molecular geometry) are fundamental to understanding its physicochemical properties, reactivity, and potential interactions with biological targets. This information is critical for rational drug design, polymorphism screening, and formulation development. This document details the standard methodologies for obtaining and analyzing this structural data.
Crystal Structure Determination (Experimental Approach)
The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. This technique provides precise information about the unit cell dimensions, space group, and atomic positions within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical experimental workflow for single-crystal X-ray diffraction involves the following key steps:
-
Crystal Growth: High-quality single crystals of this compound are required. This is often the most challenging step and may involve screening various solvents, temperatures, and crystallization techniques such as slow evaporation, vapor diffusion, or cooling crystallization. The ideal crystal for X-ray diffraction studies is typically 0.1–0.3 mm in each dimension.[1]
-
Crystal Mounting and Screening: A suitable crystal is selected under a microscope and mounted on a goniometer head. The quality of the crystal is then assessed by exposing it to an X-ray beam to observe the diffraction pattern.[1]
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete sphere of diffraction data.[2] The diffracted X-rays are recorded by a detector, capturing both the position and intensity of thousands of reflections.[3]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule. The atomic positions and thermal parameters are then refined against the experimental data to achieve the best possible fit, resulting in a detailed and accurate molecular structure.[3]
Crystal Data for this compound
As of the date of this publication, experimental crystal data for this compound is not available in the Cambridge Structural Database (CSD) or other publicly accessible literature. The following table is a template for the data that would be obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₅H₄Cl₂N₂ |
| Formula Weight | 163.01 |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |
| Volume | Data not available ų |
| Z (molecules per unit cell) | Data not available |
| Calculated Density | Data not available g/cm³ |
| Absorption Coefficient | Data not available mm⁻¹ |
| Temperature | Data not available K |
| Wavelength | Data not available Å |
Molecular Geometry Determination (Computational Approach)
In the absence of experimental data, computational chemistry methods, particularly Density Functional Theory (DFT), can be used to predict the molecular geometry of a compound with a high degree of accuracy.
Computational Protocol: Density Functional Theory (DFT)
A standard protocol for calculating the optimized molecular geometry of this compound would involve the following:
-
Initial Structure Generation: A 3D model of the this compound molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized using a DFT method. A common and reliable functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This is typically paired with a suitable basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules of this type. The optimization process systematically alters the atomic coordinates to find the lowest energy conformation of the molecule.
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of any imaginary frequencies confirms that the structure is a stable equilibrium geometry.
-
Data Analysis: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted.
Predicted Molecular Geometry of this compound
A comprehensive search of the scientific literature did not yield a computational study that reported the optimized molecular geometry for this compound. The tables below are templates for the data that would be obtained from a DFT calculation.
Table of Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C4-Cl | Data not available |
| C6-Cl | Data not available |
| N3-C3 | Data not available |
| C-C (ring) | Data not available |
| C-N (ring) | Data not available |
| N-H | Data not available |
Table of Predicted Bond Angles
| Angle | Predicted Angle (°) |
| Cl-C4-C3 | Data not available |
| Cl-C4-C5 | Data not available |
| Cl-C6-N1 | Data not available |
| Cl-C6-C5 | Data not available |
| C2-N3-C3 | Data not available |
| C-N-C (ring) | Data not available |
| C-C-C (ring) | Data not available |
| H-N-H | Data not available |
Visualizations of Methodological Workflows
The following diagrams illustrate the standard workflows for determining crystal structure and molecular geometry.
References
Navigating the Solubility Landscape of 4,6-Dichloropyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloropyridin-3-amine is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in common organic solvents is a fundamental prerequisite for successful reaction design, optimization of purification processes, and the development of suitable formulation strategies. This technical guide provides an in-depth overview of the available solubility information for this compound, alongside a detailed experimental protocol for its determination, empowering researchers to generate precise solubility data tailored to their specific laboratory conditions.
While comprehensive quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative information can be gleaned from various sources. This guide summarizes the existing qualitative data and presents a robust methodology for its quantitative assessment.
Solubility Profile of this compound
Due to a lack of specific quantitative studies on this compound, the following table compiles qualitative solubility information and data for structurally similar compounds to provide general guidance. Researchers should consider this information as a starting point for solvent selection in their experimental work. For a related compound, 2,4-dichloro-3-aminopyridine, it is noted to be soluble in alcohol and ether organic solvents.[1]
| Solvent Classification | Solvent | Qualitative Solubility of Isomers/Related Compounds |
| Alcohols | Methanol | Soluble[2][3] |
| Ethanol | Soluble[4] | |
| Ethers | Diethyl Ether | Slightly Soluble[4] |
| Ketones | Acetone | Soluble[4] |
| Esters | Ethyl Acetate | Used as an extraction solvent[1][5] |
| Aprotic Solvents | Chloroform | Soluble[2][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] | |
| Hydrocarbons | Benzene | Soluble[4] |
| Ligroine | Used for recrystallization, implying lower solubility[5] | |
| Aqueous | Water | Slightly Soluble[4] |
Note: The solubility of a compound is highly dependent on temperature. The information presented above is generally based on standard laboratory conditions.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used and reliable isothermal shake-flask method.[6]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
a. Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.[6]
-
Securely cap the vials to prevent solvent evaporation.[6]
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.[6]
b. Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the analytical range of the chosen detection method.[6]
c. Quantification:
-
Chromatographic Method (HPLC - Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.[6]
-
-
Spectroscopic Method (UV-Vis):
-
This method is suitable if this compound has a distinct chromophore and the solvent does not interfere with its absorbance.
-
Follow the same procedure as for HPLC to generate a calibration curve based on absorbance at a specific wavelength.
-
Determine the concentration of the diluted sample from the calibration curve.
-
d. Calculation of Solubility: The solubility (S) can be calculated using the following formula:
S (g/L) = Concentration from calibration curve (g/L) × Dilution factor
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound in common organic solvents is sparse in the current literature, this guide provides a framework for its systematic determination. By following the detailed experimental protocol, researchers can generate reliable and accurate solubility data, which is indispensable for advancing synthetic and developmental projects involving this important chemical intermediate. The provided qualitative information serves as a valuable starting point for solvent screening, and the visualized workflow offers a clear and concise overview of the experimental procedure.
References
- 1. 2,4-DICHLORO-3-AMINOPYRIDINE | 173772-63-9 [chemicalbook.com]
- 2. 4-AMINO-2,6-DICHLORO-3-NITROPYRIDINE CAS#: [m.chemicalbook.com]
- 3. 4-AMINO-2,6-DICHLORO-3-NITROPYRIDINE [m.chemicalbook.com]
- 4. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4,6-DICHLORO-PYRIDIN-3-YLAMINE | 7321-93-9 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to Dichlorinated Aminopyridines: A Case Study on 4-Amino-3,5-dichloropyridine
To the esteemed researcher,
This document addresses your request for a comprehensive technical guide on the theoretical and computational studies of 4,6-Dichloropyridin-3-amine . Following an extensive search of scientific literature and chemical databases, we must report that there are currently no specific theoretical and computational studies published for this particular isomer.
However, to provide a relevant and detailed technical resource, this guide presents an in-depth analysis of a closely related structural isomer, 4-Amino-3,5-dichloropyridine (ADCP) . A recent study has detailed its crystal structure, intermolecular interactions, and computational analysis, offering valuable insights into the molecular properties of dichlorinated aminopyridines. The methodologies and findings presented herein serve as a robust framework for potential future studies on this compound.
Introduction to 4-Amino-3,5-dichloropyridine (ADCP)
4-Amino-3,5-dichloropyridine is a halogenated pyridine derivative of significant interest in medicinal and synthetic organic chemistry.[1][2][3] Its potential applications as an antimicrobial and anti-cancer agent underscore the importance of understanding its structural and electronic properties to inform the design of new therapeutic agents.[1][2][3] This guide focuses on a detailed examination of its solid-state structure and the non-covalent interactions that govern its crystal packing, as elucidated by single-crystal X-ray diffraction and supported by computational methods.[1][2][3]
Crystal Structure and Intermolecular Interactions
The solid-state architecture of ADCP is characterized by a network of non-covalent interactions that dictate the molecular packing. The crystal structure was determined by single-crystal X-ray diffraction, revealing a planar molecule with specific bonding parameters.[1][2][3]
Molecular Geometry
The key bond angle of C1—N1—C5 is 116.4 (5)°, which is indicative of the sp² hybridization of the nitrogen atom within the pyridine ring.[1][3] This deviation from the ideal 120° angle is attributed to the steric strain from the lone pair of electrons on the nitrogen atom, which also contributes to the molecule's weak basicity.[1][3]
Supramolecular Assembly
The crystal packing of ADCP is dominated by a combination of hydrogen bonds, π–π stacking, and halogen–π interactions, which together form a stable supramolecular structure.[1][2][3][4][5][6]
-
N—H···N Hydrogen Bonding: The most significant interaction is a strong N—H···N hydrogen bond between the amino group (N2) of one molecule and the pyridine ring nitrogen (N1) of an adjacent molecule. This interaction links the molecules into supramolecular chains extending along the b-axis.[1][2][3][6]
-
Offset π–π Stacking: These chains are further interconnected by offset π–π stacking interactions between the pyridine rings of neighboring molecules.[1][2][4][5][6] The distance between the centroids of the interacting rings is 3.8638 (19) Å, with a perpendicular distance of 3.4954 (12) Å and a slip angle of 25.2°.[1]
-
Halogen–π Interactions: The crystal structure is also consolidated by halogen–π interactions, with a Cl···π distance of 3.9375 (17) Å, further enhancing the cohesion of the molecular assembly.[1][6]
Computational Analysis of Intermolecular Interactions
To quantify the contributions of various intermolecular forces to the crystal's stability, Hirshfeld surface analysis and energy framework calculations were performed.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[1][2][3] The analysis of ADCP reveals the percentage contributions of different contacts to the overall crystal packing.
| Intermolecular Contact | Contribution (%) |
| Cl···H/H···Cl | 40.1 |
| H···H | 15.7 |
| N···H/H···N | 13.1 |
| C···H/H···C | 7.3 |
| Cl···Cl | 7.1 |
| C···C | 6.8 |
| N···C/C···N | 4.9 |
| Cl···C/C···Cl | 3.8 |
Table 1: Percentage contributions of intermolecular contacts in the crystal packing of 4-Amino-3,5-dichloropyridine, as determined by Hirshfeld surface analysis.[1][2][3]
Energy Framework Analysis
Energy framework analysis provides a quantitative measure of the different energy components contributing to the stability of the crystal lattice. The calculations were performed using the CE-B3LYP/6–31G(d,p) method.[1][2][3][4][5][6] The analysis indicates that Coulombic (electrostatic) interactions are the most significant contributors to the total energy and crystal packing, more so than dispersion forces.[3]
| Energy Component | Description |
| Electrostatic Energy | Arises from the interaction of the charge distributions of the molecules. |
| Polarization Energy | The energy of induction arising from the distortion of the molecular electron density. |
| Dispersion Energy | Arises from instantaneous fluctuations in the electron density. |
| Repulsion Energy | The short-range repulsive energy due to the Pauli exclusion principle. |
Table 2: Components of interaction energy calculated in the energy framework analysis.[3][6]
Experimental and Computational Protocols
Synthesis and Crystallization of 4-Amino-3,5-dichloropyridine
-
Synthesis: 4-Amino-3,5-dichloropyridine (0.04075 mg) was dissolved in 20 ml of water.[1][2]
-
Crystallization: The solution was heated over a water bath for 20 minutes at 353 K and then allowed to cool slowly to room temperature. Colorless crystals suitable for X-ray diffraction were obtained after several days.[1][2]
Single-Crystal X-ray Diffraction
The crystal structure of ADCP was determined using a single-crystal X-ray diffractometer. The data collection and structure refinement details are summarized in the original research publication.[3]
Computational Methodology
-
Hirshfeld Surface Analysis: This analysis was performed to visualize and quantify the intermolecular interactions. The normalized contact distance (d_norm) was mapped on the Hirshfeld surface to identify key interactions.[1][3] Two-dimensional fingerprint plots were generated to show the percentage contribution of each type of intermolecular contact.[1]
-
Energy Framework Analysis: The total interaction energy was calculated as the sum of electrostatic, polarization, dispersion, and repulsion energies. These calculations were performed using the CE-B3LYP/6–31G(d,p) basis set as implemented in Crystal Explorer 17.5.[1][3][6] The monomer wavefunctions were scaled (k_ele = 1.057, k_pol = 0.740, k_dis = 0.871, and k_rep = 0.618) to accurately reproduce the counterpoise-corrected energies.[3][6]
Visualizing the Computational Workflow
The logical flow for the computational analysis of intermolecular interactions in crystalline solids can be visualized as follows:
Conclusion and Future Directions
While a detailed theoretical and computational study on this compound is not yet available, the comprehensive analysis of its isomer, 4-Amino-3,5-dichloropyridine, provides a valuable blueprint for future research. The experimental and computational methodologies detailed in this guide can be directly applied to investigate the structural and electronic properties of this compound. Such studies are crucial for understanding its chemical reactivity, potential biological activity, and for the rational design of novel derivatives with enhanced therapeutic properties. It is recommended that future work on this compound includes single-crystal X-ray diffraction to determine its solid-state structure, followed by detailed computational analysis, including Hirshfeld surface and energy framework calculations, to elucidate the nature and strength of its intermolecular interactions.
References
An In-depth Technical Guide to the Reactivity and Electronic Properties of 4,6-Dichloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloropyridin-3-amine is a halogenated aminopyridine derivative with significant potential in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing chlorine atoms and the electron-donating amino group on the pyridine ring, impart a unique combination of reactivity and electronic properties. This guide provides a comprehensive overview of the chemical behavior and electronic characteristics of this compound, offering valuable insights for its application in the synthesis of novel compounds. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogs and computational chemistry principles to provide a thorough analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.01 g/mol | [1] |
| CAS Number | 7321-93-9 | [1] |
| Appearance | Pale brown powder | [1] |
| Melting Point | 80-81 °C | [1] |
| Boiling Point | 290.8±35.0 °C (Predicted) | [1] |
| pKa | 0.72±0.10 (Predicted) | [1] |
Electronic Properties
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties. A typical computational workflow to determine the electronic properties of this compound is outlined below.
Based on DFT calculations (B3LYP/6–31G(d,p)) for the related isomer, 4-amino-3,5-dichloropyridine, the following insights can be drawn and extrapolated to this compound[2]:
-
HOMO: The HOMO is likely to be localized on the aminopyridine ring, with significant contributions from the nitrogen atom of the amino group and the π-system of the pyridine ring. The energy of the HOMO is indicative of the molecule's ability to donate electrons.
-
LUMO: The LUMO is expected to be distributed over the pyridine ring, with contributions from the carbon atoms attached to the chlorine atoms. The energy of the LUMO reflects the molecule's ability to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
For 4-amino-3,5-dichloropyridine, the total interaction energy in the crystal structure is significantly influenced by Coulombic (electrostatic) interactions, suggesting a polar nature which is also expected for this compound.[2]
Reactivity
The reactivity of this compound is governed by the interplay of the amino and chloro substituents on the pyridine ring.
Nucleophilic Aromatic Substitution
The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the other chlorine atom activates these positions towards attack by nucleophiles.
A generalized workflow for a nucleophilic aromatic substitution reaction is as follows:
Suzuki-Miyaura Cross-Coupling
The chloro substituents also enable participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This allows for the introduction of various aryl and heteroaryl groups.
The catalytic cycle for the Suzuki-Miyaura coupling reaction is illustrated below:
Reactions of the Amino Group
The primary amino group at the 3-position can undergo various reactions typical of aromatic amines, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of functional groups.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
Spectroscopic Data (Comparative Analysis)
1H NMR Spectroscopy
The 1H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amino protons. The chemical shifts will be influenced by the positions of the chloro and amino groups.
| Compound | H-2 (ppm) | H-5 (ppm) | NH₂ (ppm) | Solvent |
| This compound (Predicted) | ~8.0-8.2 (s) | ~7.2-7.4 (s) | ~4.0-5.0 (br s) | CDCl₃ |
| 4-Amino-2,6-dichloropyridine [3] | 6.60 (s) | 6.60 (s) | 7.65 (s) | DMSO-d₆ |
| 3-Aminopyridine [4] | 8.08 (d) | 7.03 (m) | 3.89 (s) | CDCl₃ |
13C NMR Spectroscopy
The 13C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the attached substituents.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent |
| This compound (Predicted) | ~145-150 | ~125-130 | ~140-145 | ~115-120 | ~145-150 | CDCl₃ |
| 4-Amino-2,6-dichloropyridine [3] | 158.1 | 106.0 | 148.7 | 106.0 | 158.1 | DMSO-d₆ |
FT-IR Spectroscopy
The FT-IR spectrum is useful for identifying the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound |
| N-H stretching (amino group) | 3300-3500 (two bands) |
| C=C and C=N stretching (aromatic ring) | 1400-1600 |
| C-Cl stretching | 700-850 |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving chloro- and amino-substituted pyridines and pyrimidines, which can be adapted for this compound.
Synthesis of this compound from 4,6-Dichloronicotinamide[1]
-
Dissolve sodium hydroxide in water and cool the solution in an ice bath.
-
Add bromine dropwise to the cold sodium hydroxide solution and stir for 15 minutes.
-
Slowly add a solution of 4,6-dichloronicotinamide in 1,4-dioxane to the bromine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry with sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate-hexane).
General Procedure for Nucleophilic Aromatic Substitution[5]
-
In a reaction vial, combine this compound (1 equivalent), the desired nucleophile (1.1-1.5 equivalents), and anhydrous potassium carbonate (2-3 equivalents) in an appropriate solvent such as DMF or NMP.
-
Seal the vial and heat the reaction mixture at a suitable temperature (e.g., 80-140 °C) for several hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired product.
General Procedure for Suzuki-Miyaura Cross-Coupling[6][7]
-
To a reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to a temperature between 80-100 °C and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a versatile building block with a rich and tunable reactivity profile. The presence of two reactive chlorine atoms and a nucleophilic amino group on the pyridine core allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. While direct experimental data for this specific isomer is limited, this guide provides a comprehensive framework for understanding its electronic properties and reactivity based on comparative analysis and established chemical principles. The provided experimental protocols offer a starting point for researchers to explore the synthetic utility of this promising compound. Further experimental and computational studies are encouraged to fully elucidate the properties and potential of this compound.
References
The Versatile Scaffold: Unlocking the Therapeutic Potential of 4,6-Dichloropyridin-3-amine Derivatives
For Immediate Release
[City, State] – December 28, 2025 – The 4,6-Dichloropyridin-3-amine core has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities associated with this scaffold, including its promising applications in oncology, immunology, and infectious diseases. The strategic placement of reactive chlorine atoms and an amino group on the pyridine ring allows for diverse chemical modifications, leading to a wide array of derivatives with significant biological potential.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents. The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy due to their ability to interfere with signaling pathways that control cell growth and proliferation. While specific quantitative data for direct derivatives of this compound are still emerging, related pyridine-containing compounds have shown significant efficacy. For instance, certain pyridine-urea derivatives have exhibited potent in vitro anti-proliferative activity against breast cancer cell lines.
One such derivative demonstrated an IC50 value of 0.22 µM against the MCF-7 breast cancer cell line after a 48-hour treatment, indicating high potency.[1] Another related compound, a tetralin-substituted α,β-unsaturated ketone, showed an IC50 of 3.5 µg/mL against the HeLa cervical carcinoma cell line.[2] These findings underscore the potential of the broader pyridine scaffold in developing effective anticancer therapeutics.
Quantitative Anticancer Activity Data
| Compound Class | Cell Line | IC50 Value | Reference |
| Pyridine-Urea Derivative | MCF-7 (Breast) | 0.22 µM (48h) | [1] |
| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 µM | [3] |
| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 µM | [3] |
| Tetralin-yl-α,β-unsaturated ketone (3a) | HeLa (Cervical) | 3.5 µg/mL | [2] |
| Tetralin-yl-α,β-unsaturated ketone (3a) | MCF7 (Breast) | 4.5 µg/mL | [2] |
| Imidazo[1,2-a]pyrimidine derivative (6a) | MCF-7 (Breast) | 14.36 µM | [4] |
Kinase Inhibitory Activity: A Key Mechanism in Cancer Therapy
The pyridine nucleus is a key structural motif in numerous kinase inhibitors.[5] These compounds often function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). The inhibition of these kinases disrupts downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.
While specific IC50 values for direct derivatives of this compound are not yet widely published, the broader class of pyridine derivatives has shown significant promise. For example, a pyridine-urea compound inhibited VEGFR-2 with an IC50 value of 3.93 µM.[1] The development of potent and selective kinase inhibitors remains a primary focus for compounds derived from this scaffold.
Quantitative Kinase Inhibitory Activity Data
| Compound Class | Kinase Target | IC50 Value (nM) | Reference |
| Pyridine-Urea Derivative | VEGFR-2 | 3,930 | [1] |
| Benzoxazole Derivative (6) | VEGFR-2 | 60.83 | [6] |
| Benzoxazole Derivative (10) | VEGFR-2 | 63.61 | [6] |
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a key factor in the development of numerous diseases. The this compound scaffold offers a foundation for the synthesis of novel anti-inflammatory agents. The mechanism of action for many anti-inflammatory drugs involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which regulates the expression of cytokines and other inflammatory mediators.
Studies on related heterocyclic compounds have demonstrated significant anti-inflammatory effects. For instance, in the carrageenan-induced rat paw edema model, a widely used assay for acute inflammation, ellagic acid, another heterocyclic compound, showed a dose-dependent reduction in paw edema with an ED50 of 8.41 mg/kg.[7] This highlights the potential of heterocyclic scaffolds, including this compound, in the development of new treatments for inflammatory conditions.
Antimicrobial Potential: Combating Infectious Diseases
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The this compound scaffold is being explored for its potential in developing novel antimicrobial compounds. While specific data for its direct derivatives is limited, related pyridine-containing structures have shown promise. For instance, a series of 4,6-disubstituted-2-amino-3-cyanopyridines demonstrated antimicrobial activity against a range of bacterial and fungal strains.[8][9]
Quantitative Antimicrobial Activity Data (MIC Values)
| Compound Class | Microorganism | MIC Value (mg/mL) | Reference |
| Thiazole Derivative (11) | E. coli | 0.524 | [10] |
| Thiazole Derivative (11) | B. subtilis | 1.249 | [10] |
| Thiazole Derivative (11) | P. aeruginosa | 1.249 | [10] |
| Thiazole Derivative (16) | B. subtilis | 0.78 | [10] |
| Thiazole Derivative (16) | E. coli | 0.78 | [10] |
| Thiazole Derivative (16) | S. abony | 0.78 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following are outlines of key experimental protocols used to evaluate the biological activities of compounds derived from the this compound scaffold.
Anticancer Activity: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]
-
Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Expose the cells to varying concentrations of the test compound for a specified period (e.g., 24 or 48 hours).[13]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[11][13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11] The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Kinase Inhibitory Activity: In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.[15][16]
-
Reaction Setup: In a 384-well plate, combine the test compound at various concentrations, recombinant human VEGFR-2 kinase domain, and a suitable peptide substrate in an assay buffer.[15]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[15]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.[15][16]
-
Signal Detection: Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase inhibition. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™).[15]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[5]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[17][18][19][20]
-
Animal Dosing: Administer the test compound to rats, typically via oral or intraperitoneal injection, at a predetermined time before inducing inflammation.[18]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar tissue of the right hind paw of each rat.[7][18]
-
Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.[23]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[24]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[21][22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21] This can be determined by visual inspection or by measuring the optical density.
Signaling Pathway Visualizations
The biological activities of this compound derivatives are often mediated through their effects on key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these critical pathways.
Caption: Simplified EGFR signaling pathway and the point of inhibition by kinase inhibitors.
Caption: Overview of the MAPK signaling cascade, a common target for anticancer drugs.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of compounds with the potential to address unmet medical needs in oncology, inflammatory diseases, and infectious diseases. Further research, including extensive structure-activity relationship (SAR) studies and the elucidation of specific molecular targets, will be crucial in realizing the full therapeutic potential of this versatile chemical scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of novel imidazopyrimidin-3-amines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
- 19. criver.com [criver.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
4,6-Dichloropyridin-3-amine: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloropyridin-3-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and materials science. Its structure is characterized by a pyridine ring substituted with two reactive chlorine atoms at positions 4 and 6, and a nucleophilic amino group at position 3. This unique arrangement of functional groups provides multiple reaction sites, allowing for selective and diverse chemical transformations. Consequently, it serves as an invaluable precursor for the synthesis of a wide array of novel and complex heterocyclic scaffolds, particularly fused ring systems like pyrido[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines.[1][2] These scaffolds are prevalent in many biologically active molecules, most notably as inhibitors of various protein kinases, making this compound a molecule of significant interest for drug development professionals.[3][4]
This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on key chemical transformations, detailed experimental protocols, and its application in the development of kinase inhibitors targeting critical signaling pathways such as the PI3K/Akt/mTOR and Jak-STAT pathways.
Figure 1: Synthetic pathways originating from this compound.
Key Synthetic Transformations
The strategic manipulation of the chloro and amino functionalities of this compound allows for the regioselective synthesis of complex molecular architectures. The chlorine atoms are susceptible to displacement via nucleophilic aromatic substitution and serve as excellent handles for palladium-catalyzed cross-coupling reactions. The amino group is a key nucleophile for cyclization and condensation reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling significant diversification of the pyridine core.
-
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the chloro-positions with various aryl or heteroaryl boronic acids.[4][5] This allows for the introduction of diverse lipophilic and aromatic fragments, which are often crucial for achieving high-affinity binding to biological targets. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.[6]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[7][8] This reaction couples the chloro-positions with a wide range of primary and secondary amines, amides, or other nitrogen nucleophiles.[9] This transformation is fundamental in synthesizing libraries of compounds to explore structure-activity relationships (SAR) related to the amine substituents.
Cyclocondensation Reactions
The 3-amino group is perfectly positioned to participate in cyclization reactions with various electrophilic partners to construct fused heterocyclic systems. For example, reaction with dicarbonyl compounds, formamides, or their equivalents can lead to the formation of pyrido[3,4-d]pyrimidine or pyrido[2,3-d]pyrimidine cores.[1][2] These fused bicyclic systems are common scaffolds in kinase inhibitors, where they act as "hinge-binders" by mimicking the adenine part of ATP.[3]
Data Presentation
The following tables summarize representative conditions and outcomes for key synthetic transformations.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 92 | [6] |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 88 | [6] |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | Good | [5][10] |
| 4 | 1H-pyrrolo[2,3-b]pyridin-4-yl | Pd(dppf)Cl₂ (10) | Na₂CO₃ | 1,4-Dioxane/H₂O | 68-92 |[11] |
Table 2: Biological Activity of Derived Heterocyclic Kinase Inhibitors
| Scaffold Type | Target Kinase | Inhibitor Example | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Aminopyrimidine-based | JNK1 / JNK2 | Not specified | 25 / 12 | [4] |
| Pyrido[2,3-d]pyrimidine | CDK4/6 | Palbociclib | ~11 | [3] |
| Pyrrolopyrimidine | PI3Kα / mTOR | PI-103 | 20 / 8 | [12][13] |
| Pyrido[3,4-d]pyrimidine | CXCR2 Antagonist | Not specified | Not specified | [14] |
| Pyrido[2,3-d]pyrimidin-7-one | LYN, SYK, BTK | Not specified | Low nM |[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed coupling of a chloro-position on the pyridine ring with an arylboronic acid.[4][6]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of a chloro-position with a primary or secondary amine.[8][16]
-
Reaction Setup: In an oven-dried reaction tube equipped with a magnetic stir bar, charge the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.).
-
Reagent Addition: Add the this compound derivative (1.0 eq.) and the desired amine (1.2 eq.).
-
Inerting and Solvent Addition: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. The filtrate is then washed with water, dried, and concentrated. The resulting crude material is purified by silica gel chromatography or recrystallization.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Heterocycles derived from this compound are potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4][17]
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that controls cell growth, proliferation, and survival.[18] Its aberrant activation is one of the most common features of human cancers, making it a prime target for therapeutic intervention.[19] Many inhibitors targeting PI3K and/or mTOR incorporate heterocyclic scaffolds that can be synthesized from aminopyridine precursors.[12][13]
Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The Jak-STAT Signaling Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a crucial role in the immune system and hematopoiesis.[20][21] Dysregulation of the Jak-STAT pathway is implicated in autoimmune diseases, such as rheumatoid arthritis, and various cancers.[22][23] Small molecule inhibitors targeting specific JAK family members (JAK1, JAK2, JAK3, TYK2) have shown significant therapeutic success.[24]
References
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adooq.com [adooq.com]
- 14. researchgate.net [researchgate.net]
- 15. EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof - Google Patents [patents.google.com]
- 16. rsc.org [rsc.org]
- 17. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. mdpi.com [mdpi.com]
- 23. A novel JAK-STAT inhibitor, 2-[(3-Carbamoyl-2-thienyl)amino]-2-oxoethyl(2,6-dichlorophenyl)acetate, suppresses helper T cell differentiation in vitro and collagen-induced arthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 4,6-Dichloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of 4,6-dichloropyridin-3-amine. This trifunctional building block is of significant interest in medicinal chemistry for the synthesis of highly substituted pyridine derivatives, which are prevalent scaffolds in numerous biologically active compounds. The presence of two chlorine atoms at positions 4 and 6, and an amino group at position 3, offers multiple sites for functionalization. However, achieving selective C-C bond formation at either the C4 or C6 position is a key synthetic challenge that requires careful optimization of reaction conditions.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For dichlorinated pyridines, the regioselectivity of the coupling is influenced by factors such as the choice of palladium catalyst, ligand, base, and solvent.[2][3] Generally, the chlorine atom at the C4 position is more activated towards oxidative addition to the palladium(0) catalyst compared to the C6 position due to electronic effects from the amino group. This document outlines various protocols to control and effectuate the Suzuki coupling on the this compound core.
Data Presentation: Comparative Overview of Catalytic Systems
The following table summarizes various catalytic systems and conditions applicable to the Suzuki coupling of chloropyridines and related chloro-substituted heteroaromatics. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Catalyst System | Aryl Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Comments |
| Protocol 1 | |||||||
| Pd(PPh₃)₄ (5 mol%) | Phenylboronic acid | K₃PO₄ (2.0 equiv) | 1,4-Dioxane/H₂O (4:1) | 80 | 18-22 | Good to Excellent | A common and robust system for a variety of aryl boronic acids.[4][5] |
| Protocol 2 | |||||||
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | 4-Methoxyphenylboronic acid | K₃PO₄ (2.0 equiv) | Toluene | 100 | 12-18 | High | Buchwald ligands like SPhos are effective for challenging aryl chlorides.[6][7] |
| Protocol 3 | |||||||
| PdCl₂(dppf) (3 mol%) | 3-Tolylboronic acid | Cs₂CO₃ (2.0 equiv) | DMF | 90 | 24 | Good | A stable pre-catalyst, often effective at higher temperatures.[8] |
| Protocol 4 (Microwave) | |||||||
| Pd(PPh₃)₄ (0.5 mol%) | Various aryl boronic acids | K₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O (1:1) | 120 | 0.25 | Good to Excellent | Microwave irradiation can significantly reduce reaction times and catalyst loading.[3] |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a standard and widely used method for the Suzuki coupling of various aryl halides.[4][8]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)[8]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)[4]
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane and distilled water (4:1 mixture)[4]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed distilled water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 18-22 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.[4]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-chloropyridin-3-amine.
Protocol 2: Suzuki Coupling using a Buchwald Ligand (SPhos)
This protocol is particularly useful for less reactive aryl chlorides, employing an electron-rich and bulky phosphine ligand to facilitate the oxidative addition step.[6][7]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)[7]
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)[7]
-
SPhos (4 mol%)[7]
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)[7]
-
Anhydrous toluene[7]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).[7]
-
Add anhydrous toluene (5 mL) via syringe.[7]
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the pure product.
Mandatory Visualizations
Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: General Laboratory Setup
This diagram outlines the typical workflow for setting up and performing a Suzuki coupling reaction in a research laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,6-Dichloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloropyridin-3-amine is a valuable and versatile building block in medicinal chemistry and materials science. Its structure features two distinct chlorine atoms at the C4 and C6 positions, offering the potential for selective functionalization through palladium-catalyzed cross-coupling reactions. The presence of the C3-amino group influences the electronic properties of the pyridine ring and can play a role in directing the regioselectivity of these transformations. This document provides detailed application notes and generalized protocols for various palladium-catalyzed cross-coupling reactions with this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.
The key challenge in the cross-coupling of this compound is controlling the regioselectivity of the reaction, i.e., whether the coupling occurs at the C4 or C6 position. Generally, in dihalopyridines, the halogen atom at the position with the lowest electron density or least steric hindrance is more susceptible to oxidative addition to the palladium catalyst. For this compound, the C6 position is generally considered more sterically hindered due to the adjacent amino group at C3. However, electronic factors also play a crucial role, and the choice of catalyst, ligand, base, and reaction conditions can often be tuned to favor one regioisomer over the other.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic methods that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions typically involve the coupling of an organohalide with an organometallic or other nucleophilic partner in the presence of a palladium catalyst. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or coordination/insertion (for Heck and Sonogashira reactions), and reductive elimination.
Data Presentation: Representative Conditions for Cross-Coupling of Chloro-Aminopyridines
While specific quantitative data for a wide range of cross-coupling reactions with this compound is not extensively available in the literature, the following tables provide representative conditions and yields for analogous chloro-aminopyridine substrates. These data serve as a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Chloro-Aminopyridines with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (2.5) | t-BuOH | 110 | 18 | ~85 | 6-Chloropyridin-3-amine |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~90 | 2-Chloro-5-aminopyridine |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | ~92 | 6-Chloropyridin-3-amine |
Table 2: Buchwald-Hartwig Amination of Chloro-Aminopyridines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | ~88 | 6-Chloropyridin-3-amine |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | ~85 | 2-Chloro-5-aminopyridine |
| 3 | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2) | t-AmylOH | 100 | 12 | ~95 | 6-Chloropyridin-3-amine |
Table 3: Sonogashira Coupling of Chloro-Aminopyridines with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | DMF | 80 | 6 | ~80 | 6-Chloropyridin-3-amine |
| 2 | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH (2.5) | Toluene | 90 | 8 | ~75 | 2-Chloro-5-aminopyridine |
| 3 | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine (3) | THF | 65 | 12 | ~82 | 6-Chloropyridin-3-amine |
Experimental Protocols
The following protocols are generalized procedures based on common literature practices for palladium-catalyzed cross-coupling reactions of related chloro-aminopyridine substrates. It is crucial to note that these are starting points, and optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve desired yields and regioselectivity for this compound. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃; 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, with or without water)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos; 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; 1.4-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the solvent, followed by this compound and the amine coupling partner.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 2-5 mol%)
-
Copper(I) iodide (CuI; 4-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine; 2-4 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF, toluene)
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, the base, and finally the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Heck Coupling
This protocol describes a general procedure for the reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylate; 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃; 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃; 1.5-2.5 equiv)
-
Anhydrous, degassed polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
In a sealable reaction tube, combine this compound, the palladium catalyst, ligand (if used), and base.
-
Purge the tube with an inert gas.
-
Add the alkene and the solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 5: Stille Coupling
This protocol outlines a general procedure for the coupling of this compound with an organostannane reagent.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., aryltributyltin; 1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃; 2-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., toluene, THF, DMF)
-
Additive (optional, e.g., LiCl, CuI)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst and ligand (if used).
-
Evacuate and backfill with an inert gas.
-
Add the solvent, followed by this compound and the organostannane.
-
Add any additives.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 6: Negishi Coupling
This protocol describes a general procedure for the coupling of this compound with an organozinc reagent.
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (prepared in situ or pre-formed; 1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
If preparing the organozinc reagent in situ, react the corresponding organohalide with zinc dust in a separate flask under an inert atmosphere.
-
In a separate flame-dried Schlenk tube, add the palladium catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and this compound.
-
Add the solution of the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4,6-dichloropyridin-3-amine. This versatile reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are crucial for the development of novel pharmaceuticals and other advanced materials. The protocols and data presented herein are curated to assist researchers in navigating the complexities of this reaction, with a particular focus on regioselectivity and optimization.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, leading to the formation of a new carbon-nitrogen bond.[1][2] This reaction has become indispensable in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance.[3][4] The substrate, this compound, presents a unique challenge due to the presence of two reactive chlorine atoms, making the control of regioselectivity a critical aspect of its functionalization. The electronic and steric effects of the amino group at the 3-position will influence the relative reactivity of the chlorine atoms at the 4- and 6-positions, making the careful selection of reaction conditions paramount for achieving the desired mono- or di-aminated product.
Data Presentation: Reaction Conditions for Analogous Substrates
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following tables summarize typical conditions for the amination of structurally related dichloropyridines and dichloropyrimidines. This data serves as a valuable starting point for the optimization of the reaction for the target substrate.
Table 1: Buchwald-Hartwig Amination of Dichloropyridine Derivatives
| Entry | Dichloropyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 85 (C2-amination) | [5] |
| 2 | 2,6-Dichloropyridine | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 92 (mono-amination) | General Protocol |
| 3 | 4,6-Dichloronicotinonitrile | N-Acetyl aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 90 | 24 | 75 (C6-amination) | [3] |
| 4 | 6-Chloropyridin-3-amine | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | 88 | [4] |
Table 2: Buchwald-Hartwig Amination of Dichloropyrimidine Derivatives
| Entry | Dichloropyrimidine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4,6-Dichloropyrimidine | Adamantyl-amine | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (4) | DMF | 140 | 24 | 60 | [6] |
| 2 | 2-Amino-4,6-dichloro-pyrimidine | Aniline | PdCl₂(dppf) (5) | - | NaOtBu (3) | Toluene | Reflux | 8 | 82 | [4] |
Experimental Protocols
The following protocols provide a generalized methodology for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary to achieve the desired outcome and regioselectivity.
General Protocol for Mono-amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add this compound and the desired amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.
Note on Regioselectivity: The position of mono-amination (C4 vs. C6) will depend on the specific reaction conditions. The C6 position is generally more sterically accessible, while the C4 position may be more electronically activated. The choice of a bulky ligand may favor amination at the less hindered C6 position. Conversely, certain ligands can direct the reaction to the more sterically hindered C4 position. Careful analysis of the product mixture by NMR and/or mass spectrometry is essential to determine the regiochemical outcome.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,6-Dichloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloropyridin-3-amine is a versatile building block in medicinal chemistry and materials science. The presence of two reactive chlorine atoms on the pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The amino group at the 3-position can also modulate the reactivity of the molecule and serves as a handle for further functionalization. These reactions allow for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular scaffolds with potential biological activity. This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with various nucleophiles.
The reactivity of the chlorine atoms at the C4 and C6 positions is influenced by the electronic effects of the pyridine nitrogen and the amino group. Generally, nucleophilic attack is favored at these positions due to the stabilization of the Meisenheimer intermediate. The regioselectivity of the substitution can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of substituents on the pyridine ring.
Data Presentation: Quantitative Summary of SNAr Reactions
The following table summarizes the reaction conditions and outcomes for the nucleophilic aromatic substitution on this compound and its derivatives with various nucleophiles.
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Morpholine | 4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine | Morpholine, reflux | Not specified in abstract | [1] |
| 2 | Various Amines | 4-Amino-6-(substituted-amino)pyrimidine | K₂CO₃, DMF, 140 °C, 24 h | 60-99% | [2] |
| 3 | Alcohol (general) | 4-Amino-6-alkoxypyrimidine | Alkaline catalyst, alcohol, reflux | Not specified in patent | [3] |
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Glassware should be oven-dried before use, especially for reactions sensitive to moisture.
-
Reagents should be of high purity. Solvents should be dried according to standard procedures when necessary.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Product purification is typically achieved by column chromatography on silica gel or recrystallization.
Protocol 1: Synthesis of 6-substituted-amino-4-chloropyridin-3-amine derivatives
This protocol is adapted from the general procedure for the amination of dichloropyrimidines and can be applied to this compound.[2]
Reaction Scheme:
General reaction for amination.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, or other primary/secondary amines)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-substituted-amino-4-chloropyridin-3-amine.
Protocol 2: Synthesis of 4-Amino-6-(morpholino)pyridine Derivatives
This protocol is inferred from the synthesis of a complex molecule containing a 6-morpholinopyridin-3-yl moiety.[1]
Reaction Scheme:
Reaction with morpholine.
Materials:
-
A suitable this compound derivative
-
Morpholine
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 mmol) in an excess of morpholine (e.g., 10 mL).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess morpholine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining morpholine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of 4-Amino-6-alkoxypyridine Derivatives
This protocol is based on a general method for the alkoxylation of dichloropyrimidines.[3]
Reaction Scheme:
General reaction for alkoxylation.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Alkaline catalyst (e.g., sodium hydroxide, potassium tert-butoxide)
Procedure:
-
In a round-bottom flask, dissolve the alkaline catalyst (1.2 mmol) in the desired alcohol (10 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways and Applications
Derivatives of aminopyridines are of significant interest in drug discovery due to their diverse biological activities. For instance, compounds bearing the 6-morpholinopyridin-3-yl moiety have been identified as potent, orally active, non-nucleoside adenosine kinase inhibitors, which have potential applications in treating pain and inflammation.[1] The general class of substituted aminopyrimidines and pyridines are known to interact with a variety of biological targets, including kinases, making them valuable scaffolds for the development of new therapeutic agents.
Synthetic utility and applications of this compound.
Conclusion
The nucleophilic aromatic substitution reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of substituted pyridine derivatives. The protocols outlined in this document offer a starting point for researchers to explore the chemical space around this important scaffold. The resulting compounds have significant potential in drug discovery and materials science, warranting further investigation into their synthesis and biological evaluation.
References
- 1. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,6-Dichloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloropyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry, serving as a key starting material for the synthesis of a variety of kinase inhibitors. Its pyridine core, substituted with two reactive chlorine atoms and an amino group, provides a versatile scaffold for the construction of fused heterocyclic systems, most notably pyrido[3,2-d]pyrimidines. These bicyclic structures are of significant interest as they can mimic the purine core of ATP, enabling them to bind to the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a major focus of drug discovery efforts.
This document provides detailed application notes and experimental protocols for the synthesis of pyrido[3,2-d]pyrimidine-based kinase inhibitors targeting the PI3K/mTOR and EGFR signaling pathways, starting from this compound.
Targeted Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer, making it a prime target for therapeutic intervention.
Anwendungsbeispiele und Protokolle zur Derivatisierung der Aminogruppe von 4,6-Dichlorpyridin-3-amin
Datum: 28. Dezember 2025
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument beschreibt detaillierte Anwendungsbeispiele und Protokolle für die chemische Derivatisierung der primären Aminogruppe von 4,6-Dichlorpyridin-3-amin. Diese Verbindung ist ein wichtiger Baustein in der medizinischen Chemie, dessen Funktionalisierung die Synthese einer Vielzahl von Wirkstoffkandidaten ermöglicht. Die vorgestellten Protokolle umfassen gängige und wichtige Transformationen wie Acylierung, Sulfonylierung und die Bildung von Harnstoffderivaten. Aufgrund der elektronenziehenden Wirkung der beiden Chloratome am Pyridinring ist die Nucleophilie der Aminogruppe reduziert, was bei der Wahl der Reaktionsbedingungen berücksichtigt werden muss. Die hier bereitgestellten Methoden sind als allgemeine Richtlinien zu verstehen und erfordern möglicherweise eine Optimierung für spezifische Substrate.
Einleitung
4,6-Dichlorpyridin-3-amin ist ein vielseitiges Zwischenprodukt, das in der Synthese von pharmazeutisch aktiven Verbindungen und Agrochemikalien Anwendung findet. Die Derivatisierung seiner Aminogruppe ermöglicht die Einführung verschiedener funktioneller Gruppen und den Aufbau komplexer molekularer Architekturen. Die elektronische Natur des dichlorierten Pyridinrings stellt jedoch eine Herausforderung dar, da die Reaktivität der Aminogruppe im Vergleich zu einfachen Anilinen herabgesetzt ist. Die folgenden Abschnitte bieten allgemeine Protokolle für drei wichtige Klassen von Derivaten: Amide (durch Acylierung), Sulfonamide (durch Sulfonylierung) und Harnstoffe (durch Reaktion mit Isocyanaten).
Allgemeine Arbeitsabläufe und Reaktionsschemata
Die Derivatisierung folgt typischerweise einem standardisierten Arbeitsablauf, der die Reaktion, die Aufarbeitung und die Reinigung des Produkts umfasst.
Acylierung zur Synthese von Amiden
Die Acylierung der Aminogruppe führt zur Bildung einer stabilen Amidbindung und ist eine der häufigsten Derivatisierungsreaktionen. Typische Acylierungsreagenzien sind Säurechloride und Säureanhydride.
Anwendungshinweise: Die Reaktion mit Säureanhydriden wie Essigsäureanhydrid verläuft oft gut in Gegenwart einer Base wie Pyridin, das sowohl als Katalysator als auch als Säurefänger dient. Bei weniger reaktiven Acylierungsreagenzien oder sterisch anspruchsvollen Substraten kann der Einsatz eines Acylierungskatalysators wie 4-Dimethylaminopyridin (DMAP) in katalytischen Mengen erforderlich sein.
Protokoll 3.1: Allgemeine Vorschrift zur Synthese von N-(4,6-Dichlorpyridin-3-yl)acetamid
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,0 g (6,13 mmol) 4,6-Dichlorpyridin-3-amin in 20 mL wasserfreiem Pyridin gelöst.
-
Reaktion: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt. Unter Rühren werden langsam 0,64 mL (6,74 mmol, 1,1 Äquivalente) Essigsäureanhydrid zugetropft.
-
Durchführung: Nach der Zugabe wird das Eisbad entfernt und die Reaktionsmischung für 4 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf 50 g Eis gegossen und für 30 Minuten gerührt, bis sich ein fester Niederschlag bildet.
-
Isolierung: Der Feststoff wird durch Vakuumfiltration abgetrennt, mit kaltem Wasser gewaschen und anschließend im Vakuum getrocknet.
-
Reinigung: Falls erforderlich, kann das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser) oder durch Säulenchromatographie auf Kieselgel gereinigt werden.
| Derivat | Acylierungsreagenz | Base | Lösungsmittel | Typ. Ausbeute (%) |
| N-(4,6-Dichlorpyridin-3-yl)acetamid | Essigsäureanhydrid | Pyridin | Pyridin | 85-95 (geschätzt) |
| N-(4,6-Dichlorpyridin-3-yl)benzamid | Benzoylchlorid | Triethylamin | Dichlormethan | 80-90 (geschätzt) |
Sulfonylierung zur Synthese von Sulfonamiden
Die Reaktion der Aminogruppe mit Sulfonylchloriden ergibt Sulfonamide, eine wichtige Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten.
Anwendungshinweise: Die Sulfonylierung von schwach nucleophilen Aminen erfordert oft eine Base, um den entstehenden Chlorwasserstoff (HCl) zu neutralisieren. Pyridin ist hierfür besonders geeignet, da es sowohl als Base als auch als Lösungsmittel fungieren kann. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt.
Protokoll 4.1: Allgemeine Vorschrift zur Synthese von N-(4,6-Dichlorpyridin-3-yl)benzolsulfonamid
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,0 g (6,13 mmol) 4,6-Dichlorpyridin-3-amin in 15 mL wasserfreiem Pyridin gelöst.
-
Reaktion: Zur gerührten Lösung wird bei Raumtemperatur langsam eine Lösung von 0,81 mL (6,44 mmol, 1,05 Äquivalente) Benzolsulfonylchlorid in 5 mL wasserfreiem Pyridin getropft.
-
Durchführung: Die Reaktionsmischung wird für 12-18 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Eiswasser gegossen und mit 2 M Salzsäure angesäuert, um überschüssiges Pyridin zu neutralisieren. Das Produkt fällt dabei oft als Feststoff aus.
-
Isolierung: Der Niederschlag wird abfiltriert, mit Wasser gewaschen und im Vakuum getrocknet. Alternativ kann das Produkt mit einem organischen Lösungsmittel wie Ethylacetat extrahiert werden.
-
Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
| Derivat | Sulfonylierungsreagenz | Base | Lösungsmittel | Typ. Ausbeute (%) |
| N-(4,6-Dichlorpyridin-3-yl)benzolsulfonamid | Benzolsulfonylchlorid | Pyridin | Pyridin | 70-85 (geschätzt) |
| N-(4,6-Dichlorpyridin-3-yl)-4-methylbenzolsulfonamid | p-Toluolsulfonylchlorid | Pyridin | Pyridin | 75-90 (geschätzt) |
Synthese von Harnstoffderivaten
Die Reaktion von Aminen mit Isocyanaten ist eine hocheffiziente Methode zur Herstellung von substituierten Harnstoffen, die häufig in der Wirkstoffforschung als Wasserstoffbrücken-Donoren und -Akzeptoren dienen.
Anwendungshinweise: Diese Reaktion verläuft in der Regel schnell und ohne die Notwendigkeit eines Katalysators oder einer Base.[1][2] Die Reaktion ist oft exotherm, daher sollte das Isocyanat langsam und gegebenenfalls unter Kühlung zugegeben werden. Als Lösungsmittel eignen sich aprotische, wasserfreie Lösungsmittel wie Tetrahydrofuran (THF) oder Dichlormethan (DCM).
Protokoll 5.1: Allgemeine Vorschrift zur Synthese von 1-(4,6-Dichlorpyridin-3-yl)-3-phenylharnstoff
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben wird 1,0 g (6,13 mmol) 4,6-Dichlorpyridin-3-amin in 25 mL wasserfreiem THF gelöst.
-
Reaktion: Zu dieser Lösung wird bei Raumtemperatur unter Rühren langsam eine Lösung von 0,73 g (6,13 mmol, 1,0 Äquivalent) Phenylisocyanat in 10 mL wasserfreiem THF getropft.
-
Durchführung: Nach der Zugabe bildet sich oft ein Niederschlag. Die Suspension wird für 2-4 Stunden bei Raumtemperatur gerührt, um eine vollständige Umsetzung zu gewährleisten.
-
Isolierung: Der feste Produktniederschlag wird durch Vakuumfiltration gesammelt.
-
Reinigung: Der Filterkuchen wird mit einer kleinen Menge kalten THFs oder Diethylether gewaschen, um anhaftende Verunreinigungen zu entfernen, und anschließend im Vakuum getrocknet. Das Produkt ist oft rein genug für die weitere Verwendung ohne zusätzliche Reinigungsschritte.
| Derivat | Isocyanat | Lösungsmittel | Typ. Ausbeute (%) |
| 1-(4,6-Dichlorpyridin-3-yl)-3-phenylharnstoff | Phenylisocyanat | THF | >90 (geschätzt) |
| 1-(4-Chlorphenyl)-3-(4,6-dichlorpyridin-3-yl)harnstoff | 4-Chlorphenylisocyanat | THF | >90 (geschätzt) |
Sicherheitshinweise: Bei allen beschriebenen Reaktionen sind geeignete persönliche Schutzausrüstungen (Schutzbrille, Laborkittel, Handschuhe) zu tragen. Säurechloride, Isocyanate und Sulfonylchloride sind reaktiv und oft feuchtigkeitsempfindlich sowie korrosiv und/oder toxisch. Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden.
Referenzen: [1] BenchChem, Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate, 2025. [2] Bio-protocol, General Procedure for Urea Synthesis through an Isocyanate (1–13) (General Procedure C), abgerufen 2025.
References
Application Notes: Functionalization at the Chloro Positions of 4,6-Dichloropyridin-3-amine
Introduction
4,6-Dichloropyridin-3-amine is a highly versatile heterocyclic building block in medicinal chemistry and materials science.[1] Its synthetic utility stems from the presence of two reactive chloro-substituents at the C4 and C6 positions and an amino group at the C3 position. These functionalities allow for sequential and regioselective modifications, making it an ideal scaffold for generating diverse molecular architectures. The chlorine atoms serve as excellent handles for various transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[2][3]
The differential reactivity of the two chlorine atoms can be exploited for selective functionalization. The C4 position is generally more activated towards nucleophilic attack due to the para-directing effect of the amino group. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions, allowing for targeted synthesis of either 4-substituted or 6-substituted pyridin-3-amine derivatives. This document provides detailed protocols and data for key functionalization reactions at the chloro positions.
Key Functionalization Strategies
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are among the most powerful and widely used methods for functionalizing the chloro positions.[3]
-
Suzuki-Miyaura Coupling: Forms new carbon-carbon bonds by coupling the chloropyridine with boronic acids or their esters. This is instrumental in synthesizing biaryl and heteroaryl-aryl structures.[1][2]
-
Buchwald-Hartwig Amination: Creates carbon-nitrogen bonds by reacting the chloropyridine with primary or secondary amines.[4][5] This method has largely replaced harsher classical methods for synthesizing N-aryl amines.[4]
-
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the displacement of a chloride ion by a nucleophile. While often requiring more forcing conditions than palladium-catalyzed methods, SNAr is a valuable tool, especially with strong nucleophiles like alkoxides, thiolates, and certain amines. The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.[6]
Data Presentation: Comparison of Functionalization Methods
The following tables summarize typical reaction conditions and reported yields for the functionalization of chloro-pyridines, providing a comparative overview for selecting an appropriate synthetic strategy.
Table 1: Suzuki-Miyaura Coupling Conditions for C-C Bond Formation
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | Toluene | 100 | High | [2] |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | Good-Excellent | [1] |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | High | [3] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | Good |[7][8] |
Table 2: Buchwald-Hartwig Amination Conditions for C-N Bond Formation
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | High | [2] |
| Morpholine | Pd(I) dimer (0.5) | Biaryl phosphine | NaOtBu | 1,4-Dioxane | 80 | 94 | [9] |
| Benzylamine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 100 | Excellent | [5] |
| Ammonia (equivalent) | Pd(OAc)₂ (2) | Josiphos ligand | K₃PO₄ | t-BuOH | 110 | Good |[5] |
Visualizations: Workflows and Mechanisms
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of 6-(4-methoxyphenyl)pyridin-3-amine from 6-chloropyridin-3-amine as a representative example.[2]
Materials:
-
6-Chloropyridin-3-amine
-
4-Methoxyphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add 6-chloropyridin-3-amine (1.0 mmol, 128.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), XPhos (0.05 mmol, 24 mg), and cesium carbonate (2.5 mmol, 815 mg).
-
Seal the tube with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product, 3-amino-6-(4-methoxyphenyl)pyridine.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between 6-chloropyridin-3-amine and a primary amine, using aniline as an example.[2]
Materials:
-
6-Chloropyridin-3-amine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and BINAP (0.03 mmol, 18.7 mg).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the pre-catalyst.
-
To this catalyst mixture, add 6-chloropyridin-3-amine (1.0 mmol, 128.6 mg), aniline (1.2 mmol, 0.11 mL), and sodium tert-butoxide (1.4 mmol, 134 mg).
-
Add an additional 3 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to 100 °C and stir under the argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to yield N-phenylpyridin-3,6-diamine.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
One-Pot Synthesis of Tri-Substituted Pyridines from 4,6-Dichloropyridin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] The ability to efficiently synthesize polysubstituted pyridines is therefore of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for a one-pot, sequential cross-coupling strategy to synthesize tri-substituted pyridines starting from the readily available 4,6-Dichloropyridin-3-amine. This methodology leverages the differential reactivity of the chloro-substituents to achieve regioselective functionalization, offering a streamlined approach to novel pyridine derivatives.
The described protocol employs a sequential palladium-catalyzed Suzuki-Miyaura coupling followed by a Sonogashira coupling in a single reaction vessel. This one-pot approach minimizes purification steps, reduces waste, and improves overall efficiency, making it an attractive method for the generation of chemical libraries for high-throughput screening and lead optimization.
Application Notes
The synthetic route described herein allows for the introduction of diverse aryl and alkynyl substituents onto the pyridine core, leading to a wide range of tri-substituted 3-aminopyridine derivatives. These compounds are of significant interest in drug development due to their potential to interact with various biological targets. The 3-amino group provides a handle for further functionalization, such as amide bond formation, to explore structure-activity relationships (SAR).
Key Advantages of the One-Pot Protocol:
-
Efficiency: Combines two distinct cross-coupling reactions into a single workflow, saving time and resources.
-
Versatility: Allows for the introduction of a wide variety of aryl and alkynyl groups.
-
Regioselectivity: Exploits the inherent reactivity differences of the C4 and C6 positions on the pyridine ring.
-
Drug Discovery Relevance: Provides rapid access to novel, densely functionalized pyridine scaffolds for biological screening.
Experimental Workflow
The one-pot synthesis of tri-substituted pyridines from this compound involves a sequential addition of reagents to the same reaction vessel. The general workflow is depicted below.
Caption: A schematic overview of the one-pot sequential Suzuki-Miyaura and Sonogashira coupling reactions.
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: One-Pot Sequential Suzuki-Miyaura and Sonogashira Coupling
This protocol describes a general procedure for the synthesis of 3-amino-4-aryl-6-alkynylpyridines from this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Terminal alkyne (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents for Suzuki step)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents for Sonogashira step)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Toluene
-
Degassed water
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material and formation of the mono-arylated intermediate (typically 2-4 hours).
Step 2: Sonogashira Coupling
-
After completion of the Suzuki coupling, cool the reaction mixture to room temperature.
-
To the same flask, add copper(I) iodide (0.05 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C.
-
Continue to monitor the reaction by TLC or LC-MS until the mono-arylated intermediate is consumed (typically an additional 4-8 hours).
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tri-substituted pyridine.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of a tri-substituted pyridine derivative.
| Entry | Arylboronic Acid | Terminal Alkyne | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Phenylacetylene | 3-Amino-4-phenyl-6-(phenylethynyl)pyridine | 75 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Ethynyltrimethylsilane | 3-Amino-4-(4-methoxyphenyl)-6-((trimethylsilyl)ethynyl)pyridine | 72 | >95 |
| 3 | Thiophen-2-ylboronic acid | 1-Hexyne | 3-Amino-4-(thiophen-2-yl)-6-(hex-1-yn-1-yl)pyridine | 68 | >95 |
Characterization of Products
The synthesized tri-substituted pyridines can be characterized by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region (typically 7.0-9.0 ppm) will show characteristic signals for the pyridine and aryl protons. The disappearance of the C-H proton signal at the 4-position of the starting material and the appearance of new aromatic signals from the coupled aryl group are indicative of a successful Suzuki reaction. The alkynyl proton signal (if present) will appear in the region of 2.5-3.5 ppm.
-
¹³C NMR: The appearance of new signals in the aromatic and alkynyl regions of the spectrum will confirm the incorporation of the new substituents.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compounds.
Signaling Pathway Diagram
While the synthesized compounds are intended for screening against various biological targets, a common application of pyridine-containing molecules is in the development of kinase inhibitors. The following diagram illustrates a generalized kinase signaling pathway that could be a target for such compounds.
References
Application Notes and Protocols for the Use of 4,6-Dichloropyridin-3-amine in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloropyridin-3-amine is a versatile and valuable building block for the synthesis of diverse chemical libraries aimed at drug discovery. Its pyridine core, substituted with two reactive chlorine atoms and a nucleophilic amino group, offers multiple points for chemical modification. This allows for the rapid generation of a wide array of derivatives with diverse pharmacophores. The strategic positioning of the functional groups enables selective reactions, making it an ideal scaffold for combinatorial chemistry and the development of novel therapeutic agents, particularly in the area of kinase inhibitors. Derivatives of the aminopyridine scaffold have shown significant potential as modulators of various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.
Core Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its ability to undergo a variety of cross-coupling and substitution reactions to generate libraries of substituted aminopyridines. The two chlorine atoms at the 4- and 6-positions can be selectively functionalized, and the amino group at the 3-position can be engaged in further chemical transformations.
Key reaction types for library synthesis include:
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl substituents at the chloro-positions, creating biaryl structures common in kinase inhibitors.
-
Buchwald-Hartwig Amination: To introduce a variety of amino groups at the chloro-positions, expanding the chemical space with diverse hydrogen bond donors and acceptors.
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles, further diversifying the scaffold.
Data Presentation: Representative Cross-Coupling Reactions
Table 1: Representative Suzuki-Miyaura Coupling of a Dichloro-N-Heterocycle with Various Boronic Acids
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 60 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 75 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 55 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 68 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 72 |
Data is illustrative and based on reactions with structurally similar dichlorinated N-heterocycles. Yields are approximate and will vary depending on the specific reaction conditions and substrates.
Table 2: Representative Buchwald-Hartwig Amination of a Dichloro-N-Heterocycle with Various Amines
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 92 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 78 |
| 4 | p-Toluidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 88 |
| 5 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 110 | 75 |
Data is illustrative and based on reactions with structurally similar dichlorinated N-heterocycles. Yields are approximate and will vary depending on the specific reaction conditions and substrates.
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general method for the mono-arylation of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general procedure for the mono-amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply in a glovebox or via Schlenk line
-
Standard laboratory glassware
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add Pd₂(dba)₃ and XPhos to a dry reaction vessel.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
To this mixture, add this compound, the amine, and sodium tert-butoxide.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Signaling Pathway Diagram
Derivatives of aminopyridines and related heterocycles are known to be potent inhibitors of various protein kinases. A key target is the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[1][2][3]
Caption: The JNK signaling cascade and a potential point of inhibition.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Scale-up Synthesis of 4,6-Dichloropyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the key considerations and protocols for the scale-up synthesis of 4,6-dichloropyridin-3-amine and its derivatives. This class of compounds serves as a critical building block in the development of novel therapeutics. A successful scale-up requires careful optimization of reaction conditions to ensure safety, efficiency, and high purity of the final product.
I. Core Synthesis and Scale-up Considerations
The synthesis of this compound derivatives on a larger scale presents several challenges that must be addressed to ensure a robust and reproducible process. These include managing reaction exotherms, controlling impurity formation, and developing efficient purification strategies.
Key Challenges in Scale-up:
-
Reaction Kinetics and Temperature Control: Reactions that are manageable on a lab scale can become highly exothermic and difficult to control on a larger scale. Careful monitoring and control of the reaction temperature are crucial to prevent runaway reactions and the formation of by-products. For some related syntheses, a controlled temperature range of 55°C to 68°C is recommended to avoid the formation of impurities that can occur at higher reflux temperatures.[1]
-
Reagent Stoichiometry and Addition: The molar ratios of reactants and the rate of addition can significantly impact yield and purity. In the synthesis of related dichloropyrimidine compounds, optimizing the molar ratio of phosphorus oxychloride to the starting material (e.g., 3.4:1 to 4.2:1) has been shown to be critical.[1]
-
Mixing and Mass Transfer: Ensuring efficient mixing is vital in large reaction vessels to maintain homogeneity and consistent reaction rates. Poor mixing can lead to localized "hot spots" and an increase in side product formation.
-
Impurity Profile: The impurity profile can change upon scale-up. By-products that are minor on a small scale can become significant issues in a larger batch, complicating purification. Common by-products can include over-reacted diphenylamine derivatives and oxidation products.[2]
-
Purification: Purification methods that are practical in the lab, such as column chromatography, can be costly and time-consuming at an industrial scale. Developing scalable purification strategies like recrystallization or acid-base extraction is essential.
II. Reaction Methodologies
The primary methods for synthesizing this compound derivatives involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
A. Nucleophilic Aromatic Substitution (SNAr)
This is a common method for the monoamination of dichloropyridines and related dichloropyrimidines. It typically involves reacting the substrate with an amine in the presence of a base at elevated temperatures.[3]
General Reaction Scheme:
Caption: General SNAr Reaction Scheme.
B. Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)
For less reactive aryl chlorides or for the introduction of a second amino group, the Buchwald-Hartwig amination is often the method of choice. This reaction utilizes a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation.[3][4]
III. Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the synthesis of related aminopyridine and aminopyrimidine derivatives. This data can serve as a starting point for process optimization.
Table 1: Catalyst-Free SNAr Reaction Conditions and Yields
| Starting Material | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Adamantane-containing amine 4a | K₂CO₃ | DMF | 140 | ~100 | [5] |
| 4,6-Dichloropyrimidine | Adamantane-containing amine 4c | K₂CO₃ | DMF | 140 | 76 | [5] |
| 4,6-Dichloropyrimidine | Adamantane-containing amine 4g | K₂CO₃ | DMF | 140 | 77 | [5] |
| 4,6-Dichloropyrimidine | Adamantane-containing amine 4b | K₂CO₃ | DMF | 140 | 65 | [5] |
| 4,6-Dichloropyrimidine | Adamantane-containing amine 4f | K₂CO₃ | DMF | 140 | 60 | [5] |
| 4-Aminouracil | - | N,N-diethylaniline | POCl₃ | - | 27 | [1] |
Table 2: Palladium-Catalyzed Amination Conditions and Yields
| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Amino-6-chloropyrimidine | Amine | Pd(0)/DavePhos | - | - | - | 77 | [5] |
| 2-Amino-6-chloropyrazine | Amine | Pd(0)/Ph-JosiPhos | - | - | - | 90 | [5] |
| 6-Chloropyridin-3-amine | Aniline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | - | [4] |
IV. Experimental Protocols
Protocol 1: Scale-up Synthesis via Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline for the monoamination of a dichloropyridine derivative.
Materials:
-
This compound
-
Desired amine (1.0-1.2 equivalents)
-
Anhydrous potassium carbonate (2.0-4.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add this compound, the desired amine, and anhydrous potassium carbonate.
-
Add anhydrous DMF to the vessel.
-
Heat the reaction mixture to 140°C with vigorous stirring.[3][5]
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified using one of the methods outlined in the purification section.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the basic aminopyridine product from neutral or acidic impurities on a large scale.[6]
Procedure:
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving neutral and acidic impurities in the organic layer.
-
Separate the aqueous layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Basify the aqueous layer by the slow addition of a base (e.g., solid NaOH or a concentrated NaOH solution) until the pH is greater than 10. Ensure the mixture is cooled during this process.
-
Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Purification by Flash Chromatography
For smaller scale-ups or when high purity is required, flash chromatography can be employed.
Procedure:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. To prevent tailing of the basic amine product on the silica gel, add 0.5-1% triethylamine to the mobile phase.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.
-
Elution and Fraction Collection: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased to elute the product. Collect fractions and monitor the elution using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[6]
V. Visualizations
Process Optimization Workflow
Caption: Workflow for Process Optimization.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting Low Yield Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Role of Dichlorinated Aminopyridines in Agrochemical Synthesis: A Focus on the Herbicide Aminopyralid
Introduction
Dichlorinated aminopyridines are a class of chemical intermediates that have found significant application in the synthesis of various agrochemicals, particularly herbicides. While the specific isomer 4,6-Dichloropyridin-3-amine is not widely documented as a direct precursor in major commercial agrochemicals, the broader family of dichlorinated and aminated pyridines is crucial in the development of potent and selective crop protection agents. This document will focus on a prominent example, 4-amino-3,6-dichloropyridine-2-carboxylic acid, commercially known as Aminopyralid, to illustrate the synthetic utility and biological importance of this class of compounds. Aminopyralid is a potent herbicide used for the control of broadleaf weeds.[1][2]
Application in Herbicide Synthesis: Aminopyralid
Aminopyralid is a synthetic auxin herbicide that mimics the effect of natural plant growth hormones, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. Its synthesis showcases the strategic use of a chlorinated aminopyridine scaffold.
Synthetic Pathway Overview
The synthesis of Aminopyralid involves a multi-step process starting from a suitable pyridine precursor. A key intermediate is a chlorinated aminopyridine which undergoes further functionalization to yield the final herbicidal product. The general synthetic approach highlights the versatility of pyridine chemistry in constructing complex, biologically active molecules.
Caption: Generalized synthetic workflow for Aminopyralid.
Mechanism of Action: Synthetic Auxin Herbicide
Aminopyralid is classified as a synthetic auxin herbicide. Its mode of action involves mimicking the natural plant hormone auxin (indole-3-acetic acid).
-
Uptake and Translocation: Aminopyralid is absorbed by the leaves and roots of the plant and is translocated through both the xylem and phloem to the meristematic tissues.
-
Binding to Auxin Receptors: In susceptible plants, aminopyralid binds to auxin receptors, leading to an overstimulation of auxin-regulated genes.
-
Uncontrolled Growth: This overstimulation results in uncontrolled and disorganized cell division and elongation, leading to symptoms such as leaf and stem twisting (epinasty), and ultimately, plant death.
Caption: Mechanism of action for Aminopyralid as a synthetic auxin herbicide.
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of Aminopyralid. These are illustrative and may require optimization based on laboratory conditions and available starting materials.
Protocol 1: Synthesis of a 4-Amino-3,6-dichloropyridine Intermediate
This protocol outlines a general method for the formation of a key intermediate.
Materials:
-
A suitable polychlorinated pyridine precursor
-
Ammoniating agent (e.g., aqueous ammonia, ammonia gas)
-
Solvent (e.g., ethanol, water)
-
Catalyst (if required, e.g., copper salts)
-
Acid for pH adjustment (e.g., HCl)
-
Base for workup (e.g., NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a pressure reactor, dissolve the polychlorinated pyridine precursor in the chosen solvent.
-
If using a catalyst, add it to the mixture.
-
Introduce the ammoniating agent. For gaseous ammonia, the reactor is sealed and pressurized. For aqueous ammonia, it is added to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) and maintain for several hours, monitoring the reaction progress by techniques such as GC-MS or TLC.
-
After completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
Neutralize the reaction mixture with an acid or base as needed.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 4-amino-3,6-dichloropyridine intermediate.
Protocol 2: Carboxylation of the Intermediate to form Aminopyralid
This protocol describes a general method for introducing the carboxylic acid group.
Materials:
-
4-Amino-3,6-dichloropyridine intermediate
-
Organometallic reagent (e.g., Grignard reagent precursor like magnesium turnings and an alkyl halide, or an organolithium reagent)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Carbon dioxide (solid or gaseous)
-
Aqueous acid for workup (e.g., HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the organometallic reagent (e.g., Grignard reagent) from the 4-amino-3,6-dichloropyridine intermediate by reacting it with magnesium turnings in an anhydrous solvent.
-
Once the organometallic reagent has formed, cool the reaction mixture in a dry ice/acetone bath.
-
Introduce anhydrous carbon dioxide into the reaction mixture. This can be done by adding crushed dry ice or by bubbling CO2 gas through the solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding aqueous acid.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield Aminopyralid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Aminopyralid and its herbicidal efficacy. The data is illustrative and can vary based on the specific experimental conditions and target weed species.
| Parameter | Value | Reference |
| Synthesis | ||
| Yield of Aminopyralid | 70-90% | [1] |
| Purity of Aminopyralid | >95% | [1] |
| Herbicidal Activity | ||
| Application Rate | 5 - 120 g a.e./ha | [2] |
| Weed Control Spectrum | Broadleaf weeds | [2] |
While direct synthetic routes utilizing this compound in major agrochemicals are not prominently featured in available literature, the synthesis of the herbicide Aminopyralid from a related dichlorinated aminopyridine structure effectively demonstrates the importance of this class of molecules in modern agriculture. The pyridine core, functionalized with chlorine and amine groups, provides a versatile platform for the development of potent and selective herbicides that act as synthetic auxins, a crucial mode of action for controlling problematic broadleaf weeds in various cropping systems. The protocols and data presented provide a foundational understanding for researchers and scientists in the field of agrochemical development.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 4,6-Dichloropyridin-3-amine Reactions
Welcome to the technical support center for reactions involving 4,6-Dichloropyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these challenging yet crucial reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cross-coupling reactions with this compound. For each problem, potential causes are identified, and specific troubleshooting steps are recommended.
Q1: My Buchwald-Hartwig amination with this compound is showing low to no conversion. What are the most common causes?
A1: Low or no conversion is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Palladium(0) complex is often the rate-limiting step.[1][2]
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be easily deactivated.[3][4] Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are of good quality and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1][3]
-
Suboptimal Ligand Choice: For electron-deficient aryl chlorides, the choice of ligand is critical. Standard ligands like PPh₃ may be ineffective.[4] Robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are required to facilitate the challenging oxidative addition step.[1][4]
-
Inappropriate Base: The strength and solubility of the base are crucial. For aryl chlorides, a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. Ensure the base is anhydrous and from a reliable source.[1][2]
-
Low Temperature: Aryl chlorides often require higher reaction temperatures (typically 80-110 °C) to proceed at a reasonable rate.[4]
Q2: I am attempting a Suzuki-Miyaura coupling with this compound and getting a low yield. What are the likely side reactions or issues?
A2: Low yields in Suzuki couplings with this substrate can be caused by incomplete conversion or undesired side reactions.
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with trace water or base to be replaced by a hydrogen atom. Using a slight excess (1.2-1.5 equivalents) of fresh boronic acid can sometimes compensate for minor degradation.[3]
-
Hydrodehalogenation: This is a competing pathway where the aryl chloride is reduced, replacing a chlorine atom with hydrogen. This can be minimized by selecting bulky, electron-rich ligands that accelerate the desired reductive elimination step.[1]
-
Poor Reagent Quality: The boronic acid may have degraded, or the dichloropyridine starting material may be impure.[3] Verify the purity of all starting materials.
-
Inactive Catalyst: As with other palladium-catalyzed reactions, the active Pd(0) species is oxygen-sensitive. Ensure all solvents and reagents are thoroughly degassed.[3][4]
Q3: How can I achieve regioselective mono-substitution on this compound?
A3: Achieving regioselectivity is a significant challenge. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the amino group, activate both chlorine positions. However, the 4-position is generally more reactive towards palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination.
-
Electronic Effects: The pyridine nitrogen withdraws electron density, making the C4 (para) and C6 (ortho) positions electron-deficient and susceptible to reaction. The C4 position is often favored in cross-coupling reactions.
-
Catalyst Control: The choice of catalyst and ligand can strongly influence the site of reaction. Sterically bulky ligands can sometimes enhance selectivity by favoring reaction at the less hindered position, though this can be substrate-dependent.
-
Reaction Conditions: Carefully controlling temperature, reaction time, and stoichiometry can favor mono-arylation or mono-amination. Stopping the reaction at partial conversion can sometimes yield a higher ratio of the mono-substituted product.
Q4: My aminopyridine product is showing significant tailing during silica gel column chromatography. How can I improve the purification?
A4: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[5]
-
Basic Modifier: To mitigate this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent).[5] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and better separation.[5]
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase C18 silica gel.
-
Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent and extracting it with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product re-extracted into an organic solvent.[5]
Data Presentation: Reaction Condition Optimization
The tables below summarize recommended starting conditions for optimizing cross-coupling reactions with this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Common, reliable Pd(0) precursors. |
| Ligand | SPhos, XPhos, RuPhos (1.2-2x Pd) | Bulky, electron-rich ligands are essential for activating C-Cl bonds.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | Strong inorganic bases are effective; K₃PO₄ is often a good starting point.[3][6] |
| Solvent | 1,4-Dioxane, Toluene, or THF (with H₂O) | Aprotic solvents are standard. A small amount of water is often necessary.[3] |
| Temperature | 80 - 110 °C | Higher temperatures are required for the activation of aryl chlorides.[4] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Standard precatalysts that form the active Pd(0) in situ.[2] |
| Ligand | SPhos, RuPhos, BrettPhos (1.2-2x Pd) | Highly active ligands that promote C-N reductive elimination and prevent side reactions.[1] |
| Base | NaOtBu, KOtBu, LiHMDS (1.5-2 equiv.) | Strong, non-nucleophilic bases are required to deprotonate the amine.[2] |
| Solvent | Toluene, 1,4-Dioxane, CPME | Anhydrous, aprotic solvents are crucial for reaction success. |
| Temperature | 80 - 110 °C | Necessary to overcome the high activation energy of C-Cl oxidative addition.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, premix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.) in a small amount of the reaction solvent.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (potentially with 0.5% TEA in the eluent) to yield the desired product.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., RuPhos, 0.03 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox. Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
Technical Support Center: Synthesis of 4,6-Dichloropyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dichloropyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
-
Chlorination of 3-aminopyridine or a partially chlorinated derivative: This involves the direct chlorination of the pyridine ring.
-
Amination of a trichloropyridine: This route involves the selective nucleophilic substitution of a chlorine atom on a trichloropyridine precursor.
-
Nitration followed by reduction: This involves the nitration of a dichloropyridine and subsequent reduction of the nitro group to an amine.
Q2: What are the typical byproducts I might encounter in my synthesis?
A2: Depending on the synthetic route, common byproducts may include:
-
Over-chlorinated aminopyridines: Such as 2,4,6-trichloropyridin-3-amine or other polychlorinated species, which can be difficult to separate from the desired product.[1]
-
Isomeric dichloropyridin-3-amines: Positional isomers can form, particularly if the starting material is not selectively functionalized.
-
Monochloro-aminopyridine derivatives: Resulting from incomplete chlorination.
-
Diamination products: If the starting material is a trichloropyridine, a second chlorine atom may be substituted by an amine.
-
Hydroxylated impurities: Formed by the hydrolysis of one or more chloro groups, especially during aqueous workup or under basic conditions.[2]
-
Starting materials: Unreacted precursors are a common impurity.
-
Oligomeric byproducts: In some catalyzed reactions, N,N-diarylation can lead to the formation of oligomers.[3]
Q3: How can I best monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction progress. It is advisable to run a co-spot of your starting material alongside the reaction mixture to track its consumption. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the masses of the product and any major byproducts.
Q4: My purification by column chromatography is proving difficult. What can I do?
A4: Aminopyridines are basic compounds and can interact strongly with the acidic silica gel, leading to tailing and poor separation. To improve chromatography, consider adding a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to your eluent system.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction closely by TLC or HPLC to ensure it has gone to completion. If the reaction has stalled, consider increasing the reaction time, temperature, or the equivalents of the limiting reagent. |
| Degradation of product | Aminopyridines can be sensitive to harsh reaction conditions. If product degradation is suspected, consider running the reaction at a lower temperature or for a shorter duration. Ensure the workup procedure is not overly acidic or basic. |
| Suboptimal reaction conditions | Systematically vary reaction parameters such as solvent, temperature, catalyst (if applicable), and stoichiometry to optimize the yield. |
| Poor recovery during workup | Ensure the pH is appropriately adjusted during extraction to ensure the product is in the organic layer. Back-extraction of the aqueous layer may be necessary to recover all of the product. |
Problem 2: Presence of Multiple Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Over-chlorination | Reduce the equivalents of the chlorinating agent. Control the reaction temperature carefully, as lower temperatures often favor selectivity. |
| Formation of isomers | This is often dependent on the starting material and reaction mechanism. Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer. |
| Hydrolysis of chloro groups | Use anhydrous solvents and reagents. Minimize the exposure of the reaction mixture to water, especially under basic conditions. Perform the aqueous workup at a lower temperature. |
| Diamination | Use a stoichiometric amount of the aminating agent or a slight excess of the trichloropyridine starting material. Running the reaction at a lower temperature can also improve selectivity for mono-amination. |
Summary of Potential Byproducts and Their Characteristics
| Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin | Identification Notes |
| 2,4,6-Trichloropyridin-3-amine | C₅H₃Cl₃N₂ | 197.45 | Over-chlorination of 3-aminopyridine | Higher molecular weight than the product, may have a different fragmentation pattern in MS. |
| 4-Chloro-6-hydroxypyridin-3-amine | C₅H₅ClN₂O | 144.56 | Hydrolysis of a chloro group | Lower molecular weight than the product. Will have a different polarity and likely a different NMR spectrum. |
| 4,6-Diaminopyridine-3-amine | C₅H₇N₃ | 109.13 | Over-amination of a trichloropyridine | Lower molecular weight and significantly more polar than the product. |
| 2,4,6-Trichloropyridine | C₅H₂Cl₃N | 182.44 | Starting material in amination route | Will be less polar than the aminated products. |
| 3-Aminopyridine | C₅H₆N₂ | 94.12 | Starting material in chlorination route | Significantly more polar than the chlorinated products. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination
This protocol is a general guideline for the chlorination of a suitable aminopyridine precursor.
Materials:
-
3-Amino-4-chloropyridine (or a related precursor)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyridine precursor in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound via Amination
This protocol provides a general method for the amination of a trichloropyridine.
Materials:
-
2,4,6-Trichloropyridine
-
Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)
-
Dioxane or another suitable solvent
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube or pressure vessel, dissolve 2,4,6-trichloropyridine in the chosen solvent.
-
Add the ammonia solution and the base.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Visualizations
Caption: Troubleshooting logical workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 4,6-Dichloropyridin-3-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 4,6-Dichloropyridin-3-amine and its derivatives.
General Troubleshooting and Strategy Selection
Before diving into specific purification techniques, it's crucial to select the most appropriate strategy based on the scale of your reaction, the nature of impurities, and the desired final purity.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs) - General
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, regioisomers formed during substitution reactions, over-alkylated or over-arylated byproducts, and residual catalysts or reagents.
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is a fast and effective method to get a qualitative idea of the number of components in your crude mixture. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. ¹H NMR spectroscopy can also be very informative for identifying major impurities if their structures are known.
Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities. However, the basic nature of the pyridine nitrogen in this compound derivatives can lead to challenges.
Caption: Experimental workflow for column chromatography.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Solution |
| Product streaks or "tails" on the column/TLC. | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent. This will neutralize the acidic sites on the silica. |
| Poor separation of product and impurities. | The chosen eluent system has insufficient resolving power. | Optimize the solvent system using TLC. Try different solvent combinations or a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Product does not elute from the column. | The eluent is not polar enough, or the product is irreversibly bound to the silica. | Gradually increase the polarity of the eluent. If the product still doesn't elute, consider using a more polar solvent system (e.g., dichloromethane/methanol). In rare cases of irreversible binding, an alternative purification method may be necessary. |
| Cracked or channeled column bed. | Improper packing of the silica gel. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A layer of sand on top of the silica can help prevent disturbance when adding eluent. |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for many this compound derivatives is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.3.
-
Eluent Preparation: Prepare the eluent identified in the TLC analysis. Add 0.5-1% (v/v) of triethylamine to the eluent to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found.
Preventing homocoupling in cross-coupling reactions of dichloropyridines
Welcome to the technical support center for professionals engaged in the synthesis of pyridine derivatives. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the cross-coupling of dichloropyridines, with a specific focus on preventing the formation of undesired homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of dichloropyridine cross-coupling reactions?
A1: Homocoupling is a prevalent side reaction where two molecules of the same coupling partner react with each other, rather than with the dichloropyridine substrate. For instance, in a Suzuki-Miyaura coupling, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[1] This side reaction consumes valuable starting material, lowers the yield of the desired heterobiaryl product, and complicates purification due to the structural similarities between the product and the byproduct.[1][2]
Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions?
A2: The main drivers of homocoupling are often related to the catalyst's state and the reaction environment. Key causes include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of organoboron reagents in Suzuki reactions and terminal alkynes in Sonogashira couplings.[2][3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the undesired dimerization.[1][2][6]
-
Palladium(II) Precatalysts: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, if the initial reduction to the active Pd(0) species is inefficient, the remaining Pd(II) can directly mediate the homocoupling of the nucleophilic partner.[2][6]
-
Slow Transmetalation: If the rate-limiting step is the transfer of the organic group from the nucleophile (e.g., from boron, zinc, or tin) to the palladium center, it allows more time for side reactions like homocoupling to occur.[7]
-
Copper Co-catalyst (in Sonogashira): In traditional Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative dimerization of terminal alkynes, a process known as Glaser coupling, especially in the presence of oxygen.[5][8]
Q3: How does the choice of dichloropyridine isomer affect reactivity and side reactions?
A3: The position of the chlorine atoms on the pyridine ring significantly influences reactivity. Halides in positions adjacent to the nitrogen (C2 and C6) are typically more electrophilic and thus more reactive towards oxidative addition by the palladium catalyst.[7][9] For example, in 2,4-dichloropyridine, the C2 position is generally more reactive.[10] However, this inherent selectivity can be altered or even inverted by carefully selecting the ligand, base, and other reaction conditions.[9][10] Understanding this reactivity is crucial for designing selective mono-functionalization and avoiding undesired secondary reactions.
Q4: Can I achieve selective mono-arylation of a dichloropyridine without significant homocoupling?
A4: Yes, selective mono-arylation is a common and achievable goal. This is often accomplished by carefully controlling the stoichiometry, typically by using the dichloropyridine as the limiting reagent.[7] Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the second coupling from occurring.[7] Additionally, bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, further minimizing side reactions like homocoupling.[7]
Troubleshooting Guide: Minimizing Homocoupling Byproducts
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling.
Problem: Significant formation of homocoupled byproducts is observed.
Potential Cause 1: Oxygen Contamination Traces of dissolved oxygen in solvents or reagents are a primary culprit for homocoupling.[3][11]
-
Solution: Implement rigorous anaerobic techniques.
-
Thoroughly degas all solvents and liquid reagents immediately before use. Common methods include multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[5][7][12]
-
Ensure all glassware is flame-dried or oven-dried and cooled under a stream of inert gas.[12]
-
Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[7][11]
-
Potential Cause 2: Inefficient Catalyst System or Slow Transmetalation The choice of palladium source, ligand, and base can dramatically affect the relative rates of cross-coupling versus homocoupling.[7][13]
-
Solution: Optimize the catalyst system and reaction parameters.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[9][10] These ligands can accelerate the rates of oxidative addition and reductive elimination, disfavoring homocoupling.
-
Palladium Source: Use a high-purity palladium source.[7] Consider using a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃ with a ligand) to bypass the potentially problematic in-situ reduction of Pd(II) salts.[6]
-
Base and Solvent: Ensure the chosen base is strong enough and sufficiently soluble in the solvent system to facilitate efficient transmetalation.[7] For Suzuki couplings, a combination of a strong inorganic base (e.g., K₃PO₄, Cs₂CO₃) and a polar solvent mixture (e.g., dioxane/water, toluene/water) is often effective.[7][11]
-
Potential Cause 3: Reaction Kinetics and Stoichiometry A high concentration of the nucleophilic coupling partner can favor the second-order homocoupling reaction.
-
Solution: Adjust the reagent addition and stoichiometry.
-
Slow Addition: Add the nucleophilic reagent (e.g., boronic acid, organozinc reagent) slowly over a period of time using a syringe pump. This maintains a low instantaneous concentration, which can significantly suppress the rate of homocoupling relative to the desired cross-coupling.[13]
-
Stoichiometry: Use the dichloropyridine as the limiting reagent and a slight excess (1.1-1.5 equivalents) of the nucleophile. Avoid a large excess of the nucleophile.
-
Potential Cause 4: Copper-Mediated Homocoupling (Sonogashira Reaction) The copper co-catalyst is the primary cause of alkyne dimerization (Glaser coupling).[5][8]
-
Solution: Modify or eliminate the copper co-catalyst.
-
Reduce Copper Loading: Use the minimum effective amount of the copper(I) salt.
-
Implement Copper-Free Conditions: The most effective strategy is to run the reaction without any copper co-catalyst.[5] This often requires a more active palladium/ligand system, a different base (e.g., an amine base like TEA or DIPEA), and sometimes higher temperatures, but it directly eliminates the main pathway for this side reaction.[5]
-
Data Presentation
The following tables summarize the impact of various reaction parameters on the outcome of cross-coupling reactions, providing a basis for optimization.
Table 1: Effect of Ligand on Regioselectivity in the Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | C4:C2 Selectivity | Reference |
| 1 | Pd(OAc)₂ | QPhos | K₃PO₄ | Dioxane/H₂O | 100 | Modest C4 preference | [10] |
| 2 | Pd₂(dba)₃ | dppf | K₃PO₄ | Dioxane/H₂O | 100 | Exclusive C2 coupling | [10] |
| 3 | Pd(OAc)₂ | IPr | K₃PO₄ | Dioxane/H₂O | RT | ~10:1 | [10] |
| 4 | Pd(OAc)₂ | None ("Jeffery" conditions) | NBu₄Br | Toluene/H₂O | 120 | >99:1 | [10] |
Table 2: General Troubleshooting Summary for Homocoupling
| Coupling Reaction | Primary Cause of Homocoupling | Key Prevention Strategy | Secondary Strategy |
| Suzuki-Miyaura | Oxygen, Pd(II) species | Rigorous degassing, inert atmosphere[2][3] | Use Pd(0) precatalyst, bulky ligands, slow addition of boronic acid[6][7][13] |
| Sonogashira | Oxygen, Copper(I) co-catalyst | Copper-free conditions[5][8] | Rigorous degassing, slow addition of alkyne[5] |
| Buchwald-Hartwig | Catalyst deactivation, side reactions | Choice of appropriate bulky ligand (e.g., Xantphos for C2 selectivity)[9][14] | Strong, non-nucleophilic base (e.g., NaOt-Bu)[15] |
| Negishi/Kumada | Second transmetalation, reagent reactivity[16][17] | Control of stoichiometry, low temperature | Use of high-purity Grignard or organozinc reagents |
Visualizations
The following diagrams illustrate key workflows and concepts for preventing homocoupling.
Caption: A logical workflow for troubleshooting homocoupling reactions.
Caption: Competing pathways: the desired catalytic cycle and homocoupling.
Experimental Protocols
The following are representative protocols designed to minimize homocoupling for common cross-coupling reactions of dichloropyridines.
Protocol 1: Optimized Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
This protocol uses a robust catalyst system and rigorous anaerobic conditions to favor the desired cross-coupling reaction.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv).[7]
-
Catalyst Premix: In a separate vial under an inert atmosphere, prepare a catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Inert Atmosphere: Seal the Schlenk flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: To the Schlenk flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water via syringe.[7] The solvent mixture should be thoroughly degassed by sparging with argon for at least 30 minutes prior to use.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of a Dichloropyridine
This protocol is designed to completely avoid the copper-mediated Glaser homocoupling byproduct.[5]
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the dichloropyridine (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.[5]
-
Reagent Addition: Under a positive flow of inert gas, add the terminal alkyne (1.2 mmol, 1.2 equiv) and 5 mL of a degassed anhydrous amine base/solvent such as triethylamine or diisopropylethylamine.[5]
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to isolate the desired alkynylated pyridine.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. depts.washington.edu [depts.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig_reaction [chemeurope.com]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Kumada Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Selective Functionalization of 4,6-Dichloropyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective functionalization of 4,6-dichloropyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective functionalization of this compound?
The primary challenges in selectively functionalizing this compound stem from several factors:
-
Regioselectivity: The molecule possesses two chlorine atoms at the C4 and C6 positions, which exhibit similar reactivity towards nucleophilic substitution and cross-coupling reactions. Achieving selective substitution at one position over the other can be difficult.
-
Reactivity of the Amino Group: The free amine at the C3 position can interfere with certain reactions, acting as a nucleophile itself or a directing group in metallation reactions. It may also coordinate to and inhibit metal catalysts.
-
Harsh Reaction Conditions: Some functionalization methods require harsh conditions that can lead to side reactions or decomposition of the starting material or product.
-
Product Separation: Mixtures of regioisomers can be challenging to separate due to their similar physical properties.
Q2: Which chloro-position (C4 or C6) is generally more reactive in this compound?
In pyridine and pyrimidine systems, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position.[1] This is attributed to the better stabilization of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr) reactions. For this compound, both the C4 and C6 positions are activated by the ring nitrogen. The 3-amino group, being an electron-donating group, can modulate the reactivity of the adjacent chloro substituents. While specific quantitative data for this exact isomer is limited, in analogous systems like 4-amino-2,6-dichloropyrimidine, the amino group can further activate the adjacent positions towards nucleophilic attack.[1]
Q3: Is it necessary to protect the amino group during functionalization?
The necessity of protecting the 3-amino group depends on the reaction conditions and the reagents used.
-
For Palladium-Catalyzed Cross-Coupling: In many cases, Suzuki-Miyaura and Buchwald-Hartwig reactions can tolerate unprotected amines.[2] However, the amino group can sometimes coordinate to the palladium catalyst, potentially affecting its activity. If catalyst inhibition or side reactions involving the amine are observed, protection may be necessary.
-
For Nucleophilic Aromatic Substitution (SNAr): If the nucleophile is a strong base, it could deprotonate the amino group. While this may not always interfere, protection can prevent potential complications.
-
For Organometallic Reactions (e.g., Lithiation): Protection of the amino group is often crucial to prevent it from reacting with the organometallic reagent.
Common protecting groups for amines include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and acetyl groups. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Problem 1: Low or no conversion to the desired product.
| Probable Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh source of palladium precatalyst and ligand. Ensure all solvents and reagents are anhydrous and properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. |
| Inappropriate Ligand | For challenging substrates like dichloropyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) are often more effective than traditional ligands like PPh₃.[3] A ligand screening is highly recommended. |
| Suboptimal Base | The choice of base is critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required for aryl chlorides.[4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.[4] |
| Low Reaction Temperature | Aryl chlorides are less reactive than bromides or iodides and often require higher temperatures (80-120 °C) for efficient oxidative addition to the palladium center.[4] |
Problem 2: Poor regioselectivity leading to a mixture of C4 and C6 substituted products.
| Probable Cause | Troubleshooting Steps |
| Ligand Choice | The steric and electronic properties of the ligand can significantly influence regioselectivity. For 2,4-dichloropyridines, sterically hindered NHC ligands have been shown to favor C4 substitution, while ligands like Xantphos can promote C2 selectivity.[3] A systematic screening of ligands is the most effective approach to optimize regioselectivity for this compound. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway and selectivity. Screen a range of solvents such as toluene, dioxane, THF, and DMF. |
| "Ligand-Free" Conditions | In some cases for Suzuki-Miyaura couplings, "Jeffery" conditions (using a phase-transfer catalyst like NBu₄Br without a phosphine ligand) can enhance selectivity for a specific position.[2] |
Nucleophilic Aromatic Substitution (SNAr)
Problem 1: Low yield or no reaction.
| Probable Cause | Troubleshooting Steps |
| Insufficiently Activated Substrate | While the pyridine nitrogen activates the C4 and C6 positions, SNAr reactions with less reactive nucleophiles may still be sluggish. |
| Harsh Conditions Required | SNAr reactions on dichloropyridines often require high temperatures (120-180 °C) and high-boiling polar aprotic solvents like DMSO or NMP.[4] |
| Poor Nucleophile | The nucleophile may not be strong enough to displace the chloride. Consider using a stronger nucleophile or adding a base to generate a more potent nucleophilic species in situ. |
Problem 2: Formation of di-substituted byproducts.
| Probable Cause | Troubleshooting Steps |
| Excess Nucleophile | Using a large excess of the nucleophile can drive the reaction towards di-substitution. |
| High Temperature and Long Reaction Time | Prolonged heating can lead to the substitution of the second chlorine atom. |
| Solution | Carefully control the stoichiometry of the nucleophile (use 1.0-1.2 equivalents for mono-substitution). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Lowering the reaction temperature may also improve selectivity for the mono-substituted product. |
Directed ortho-Metalation (DoM)
Problem: Lack of regioselectivity or reaction at an undesired position.
| Probable Cause | Troubleshooting Steps |
| Competing Directing Groups | The 3-amino group (or a protected version) and the ring nitrogen can both act as directing groups for lithiation. The outcome will depend on the specific directing group and the organolithium reagent used. |
| Solution | The 3-amino group needs to be protected with a suitable directing metalation group (DMG), such as a pivaloyl or carbamate group. The choice of the organolithium base (e.g., n-BuLi, s-BuLi, LDA) and solvent (e.g., THF, diethyl ether) can also influence the site of metalation.[5][6][7] For pyridine systems, hindered amide bases like LDA or LiTMP are often used to prevent nucleophilic addition to the pyridine ring.[8] |
Data Presentation
Table 1: Comparison of General Conditions for Selective Functionalization Reactions.
| Reaction Type | Typical Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) | General Outcome |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) | Bulky phosphines (XPhos, SPhos) or NHCs (IPr, SIPr) | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-120 | C-C bond formation. Regioselectivity is ligand-dependent. |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (XPhos, SPhos, RuPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | 80-120 | C-N bond formation. Regioselectivity is ligand-dependent. |
| SNAr | None | None | K₂CO₃, Et₃N (if needed) | DMSO, NMP, DMF | 120-180 | C-Nu bond formation. Often less selective than cross-coupling. |
| Directed ortho-Metalation | n-BuLi, s-BuLi, LDA, LiTMP | None | None (reagent is the base) | THF, Diethyl Ether | -78 to 0 | C-C or C-X bond formation at C5 (ortho to the amino group). Requires protection of the amine. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the mono-arylation of this compound. Optimization of the ligand, base, and solvent may be required to achieve high yield and regioselectivity.
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%)), a ligand (e.g., SPhos (4-10 mol%)), and a base (e.g., K₃PO₄ (2.0-3.0 equiv.)).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 10:1).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the mono-amination of this compound.
-
In a glovebox or under an inert atmosphere, charge a reaction vial with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ (1-3 mol%)), a suitable phosphine ligand (e.g., XPhos (2-6 mol%)), and a strong base (e.g., NaOtBu (1.5-2.5 equiv.)).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vial and heat the reaction mixture to 80-120 °C with stirring for the specified time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate, and purify the residue by flash chromatography to yield the desired N-substituted amino-chloropyridine derivative.
Visualizations
Caption: Workflow for selective functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
Stability of 4,6-Dichloropyridin-3-amine under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the stability of 4,6-Dichloropyridin-3-amine under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic and basic conditions?
Q2: What are the likely degradation products of this compound in acidic or basic solutions?
A2: Under acidic or basic conditions, hydrolysis is a common degradation pathway for halogenated pyridines and amines. Potential degradation products could arise from the nucleophilic substitution of the chlorine atoms with hydroxide ions to form hydroxylated pyridines. The amino group could also be involved in or influence the degradation pathway. It is crucial to perform forced degradation studies to identify the specific degradation products.[2][3]
Q3: How can I determine the stability of this compound in my experimental conditions?
A3: To determine the stability of this compound, you should conduct a forced degradation study. This involves intentionally exposing a solution of the compound to various stress conditions, including a range of pH values (acidic and basic), elevated temperatures, and potentially light and oxidizing agents.[2][4] The extent of degradation is then monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][5]
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: While specific stability data for this compound is limited, for similar compounds, storage in a cool, dry place, protected from light, is generally recommended. For solutions, it is advisable to use them freshly prepared or to conduct stability studies to determine appropriate storage conditions and shelf-life. A related compound, this compound hydrochloride, is typically stored under inert conditions at 2-8°C[6].
Troubleshooting Guides
Issue 1: Unexpected or Poor Yield in a Reaction Involving this compound in Acidic or Basic Media.
-
Possible Cause: Degradation of the starting material due to the pH of the reaction medium.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before the reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR.
-
Monitor Stability Under Reaction Conditions: Run a small-scale control experiment with only this compound in the reaction solvent and under the same pH and temperature conditions, but without other reactants. Monitor the concentration of the starting material over the intended reaction time.
-
Adjust Reaction Conditions: If significant degradation is observed, consider modifying the reaction conditions. This could involve using a milder acid or base, lowering the reaction temperature, or reducing the reaction time.
-
Issue 2: Appearance of Unknown Impurities in the Product When Using this compound.
-
Possible Cause: Formation of degradation products from this compound under the reaction or work-up conditions.
-
Troubleshooting Steps:
-
Characterize Impurities: Isolate the impurities using techniques like preparative HPLC or column chromatography and characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Conduct Forced Degradation Study: Perform a forced degradation study on this compound under acidic and basic conditions to see if the observed impurities match the degradation products.
-
Optimize Work-up Procedure: If degradation occurs during work-up (e.g., acidic or basic extraction), try to neutralize the reaction mixture promptly and minimize exposure to harsh pH conditions.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by HPLC.[1]
3. Basic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH).
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw samples at specified time points.
-
Neutralize the samples before analysis.
-
Analyze the samples by HPLC.[1]
4. Analytical Method:
-
Use a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A common approach is to use a C18 column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile or methanol. Detection is typically done using a UV detector at a wavelength where the compound and its impurities have good absorbance.
Data Presentation
The following tables summarize the expected outcomes of a forced degradation study.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
Table 2: Example Data from HPLC Analysis of a Forced Degradation Study
| Time (hours) | % Remaining (Acidic) | % Remaining (Basic) |
| 0 | 100 | 100 |
| 2 | 95 | 85 |
| 4 | 90 | 70 |
| 8 | 80 | 50 |
| 24 | 60 | 20 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
The following diagram illustrates a general workflow for a forced degradation study of this compound.
References
Technical Support Center: Managing Regioselectivity in Reactions with 4,6-Dichloropyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Dichloropyridin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and control regioselectivity in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic and steric factors. The pyridine nitrogen atom is electron-withdrawing, which activates the C2, C4, and C6 positions towards nucleophilic attack. In this specific molecule, the chlorine atoms are at the C4 and C6 positions, both of which are activated. The amino group at the C3 position is an electron-donating group, which can modulate the electron density at the adjacent C4 position. Therefore, the choice of reaction type, catalyst, ligands, solvent, and temperature will ultimately determine which chlorine atom is preferentially substituted.
Q2: Which chlorine atom in this compound is generally more reactive towards nucleophilic aromatic substitution (SNAr)?
A2: In nucleophilic aromatic substitution (SNAr) reactions, the C6 position is generally more susceptible to attack than the C4 position. This is because the C6 position is ortho to the electron-withdrawing pyridine nitrogen, which provides greater stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.[1] The electron-donating amino group at C3 may further increase the electron density at the C4 position, making it slightly less electrophilic compared to the C6 position. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions.
Q3: How does the amino group at the C3 position influence the regioselectivity of palladium-catalyzed cross-coupling reactions?
A3: The amino group at the C3 position can act as a directing group in palladium-catalyzed cross-coupling reactions. Its electron-donating nature can influence the oxidative addition step of the catalytic cycle. For Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the choice of ligand is critical in controlling which C-Cl bond reacts. In some cases, the amino group can coordinate to the palladium catalyst, directing the reaction to the adjacent C4 position. However, steric hindrance can also play a significant role, potentially favoring reaction at the more accessible C6 position.
Troubleshooting Guides
Issue 1: Poor or no regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions.
Symptoms:
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Formation of a mixture of C4- and C6-substituted products.
-
Low yield of the desired regioisomer.
Possible Causes and Solutions:
| Cause | Solution |
| Reaction Temperature is too high: Elevated temperatures can lead to a loss of selectivity, favoring the thermodynamically more stable product, which may not be the desired kinetic product. | Run the reaction at a lower temperature. Start with room temperature and gradually decrease to 0 °C or even -78 °C to enhance kinetic control. |
| Inappropriate Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the intermediates and transition states, thereby affecting regioselectivity. | Screen a range of solvents with varying polarities. For example, polar aprotic solvents like DMF or DMSO often favor SNAr reactions, but less polar solvents like THF or dioxane might offer better selectivity in some cases. |
| Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position. | If C6-substitution is desired, a less bulky nucleophile might be necessary. Conversely, to favor C4-substitution, a bulkier nucleophile could potentially be employed, although the directing effect of the amino group needs to be considered. |
| Nature of the Nucleophile: "Hard" and "soft" nucleophiles can exhibit different regioselectivities. | Experiment with different types of nucleophiles. For example, softer nucleophiles like thiols might show different selectivity compared to harder nucleophiles like alkoxides. |
Issue 2: Undesired regioisomer obtained in Suzuki-Miyaura cross-coupling.
Symptoms:
-
Preferential formation of the C6-coupled product when the C4-coupled product is desired, or vice versa.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a crucial role in determining the regioselectivity of the oxidative addition step. | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For dichloropyridines, bulky, electron-rich ligands often favor coupling at the more sterically accessible position. For instance, to potentially favor C4 coupling, a ligand that can coordinate with the C3-amino group might be beneficial. |
| Incorrect Base: The choice of base can influence the catalytic cycle and, consequently, the regioselectivity. | Experiment with different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can impact the outcome. |
| Suboptimal Solvent System: The solvent can affect the solubility of the reagents and the stability of the catalytic species. | Test different solvent systems, such as dioxane/water, toluene/water, or DMF. The ratio of the organic solvent to water can also be optimized. |
Issue 3: Low yield or no reaction in Buchwald-Hartwig amination.
Symptoms:
-
The desired C-N bond formation does not occur, or the yield is very low.
-
Formation of side products from the decomposition of the catalyst or starting materials.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst Inhibition: The amino group on the pyridine ring can sometimes coordinate to the palladium center and inhibit the catalytic activity. | Use a higher catalyst loading or choose a pre-catalyst that is less susceptible to inhibition. The choice of ligand is also critical; bulky, electron-rich ligands like XPhos or RuPhos are often effective.[2] |
| Inappropriate Base: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig amination. | Use a strong base such as NaOtBu, KOtBu, or LiHMDS. Ensure the base is fresh and handled under anhydrous conditions. |
| Reaction Conditions are too mild: C-Cl bonds are generally less reactive than C-Br or C-I bonds in Buchwald-Hartwig amination and may require more forcing conditions. | Increase the reaction temperature (typically 80-120 °C) and ensure the reaction is run for a sufficient amount of time.[2] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., DMF, DMSO, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1 - 1.5 eq.).
-
If required, add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask, combine this compound (1.0 eq.), the boronic acid or boronate ester (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/ligand), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.[2]
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5 - 2.0 eq.).
-
Add this compound (1.0 eq.) and the amine coupling partner (1.1 - 1.2 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction mixture to 80-120 °C with stirring.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Visualizations
Caption: Factors influencing regioselective reactions.
Caption: General experimental workflow.
Caption: Plausible SNAr reaction pathways.
References
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for troubleshooting palladium catalyst deactivation, a common challenge encountered when using aminopyridine-containing substrates in cross-coupling reactions. The inherent basicity and coordinating ability of the aminopyridine nitrogen can lead to catalyst inhibition and reduced reaction efficiency. This resource offers a series of frequently asked questions (FAQs) and detailed troubleshooting guides to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why do aminopyridines deactivate palladium catalysts?
A1: The primary mechanism of deactivation is catalyst poisoning. The lone pair of electrons on the nitrogen atom of the aminopyridine ring can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, catalytically inactive palladium-aminopyridine complexes, which disrupt the catalytic cycle.[1] This is a well-documented issue, particularly when the nitrogen atom is in close proximity to the reaction center.[1]
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Low or no conversion: The reaction stalls or fails to proceed to completion.
-
Formation of palladium black: The soluble palladium catalyst aggregates into an inactive, black precipitate.[2]
-
Reaction starts but does not go to completion: The reaction proceeds initially but then plateaus before all the starting material is consumed.
-
Inconsistent results: Significant variations in yield and reaction time between batches.
Q3: How does the position of the amino group on the pyridine ring affect catalyst deactivation?
A3: The position of the amino group can significantly influence the extent of catalyst inhibition. A 2-aminopyridine moiety, where the amino group is adjacent to the ring nitrogen, can act as a bidentate ligand, forming a stable chelate with the palladium center. This chelation can be a more potent deactivation pathway compared to 3- or 4-aminopyridines.
Q4: Can the choice of phosphine ligand mitigate catalyst deactivation by aminopyridines?
A4: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often effective in mitigating catalyst inhibition by aminopyridines.[3] These ligands can sterically hinder the coordination of the aminopyridine nitrogen to the palladium center and promote the desired catalytic steps. Ligands like SPhos and XPhos have shown good performance in couplings involving aminopyridines.[3]
Troubleshooting Guides
Guide 1: Low or No Conversion
Problem: The reaction shows minimal or no formation of the desired product.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Aminopyridine | 1. Switch to a Bulkier Ligand: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or other biaryl phosphines to reduce coordination of the aminopyridine.[3] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may compensate for partial deactivation. 3. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient in-situ generation of the active Pd(0) species. |
| Inefficient Oxidative Addition | 1. Change the Halide: If feasible, switch from an aryl chloride to a more reactive aryl bromide or iodide. 2. Increase Reaction Temperature: Cautiously increase the temperature in 10-15 °C increments, monitoring for any signs of decomposition. |
| Poor Transmetalation | 1. Screen Bases: Evaluate different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃, as the choice of base can be crucial for the transmetalation step.[1] |
Guide 2: Reaction Stalls Before Completion
Problem: The reaction proceeds initially but stops before the limiting reagent is fully consumed.
| Possible Cause | Troubleshooting Steps |
| Progressive Catalyst Deactivation | 1. Monitor Reaction by Kinetic Analysis: Use techniques like in-situ NMR or periodic sampling followed by GC/LC-MS to track the reaction progress. A plateau in product formation indicates catalyst deactivation. 2. Consider a Catalyst Reactivation Protocol: If the catalyst is heterogeneous (e.g., Pd/C), it may be possible to regenerate it. |
| Product Inhibition | 1. Dilute the Reaction: Running the reaction at a lower concentration might mitigate product inhibition. 2. Investigate Alternative Ligands: Some ligands may be less susceptible to product inhibition. |
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of different phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides. While not specific to aminopyridine substrates, it provides a general comparison of ligand efficacy. Bulky, electron-rich biaryl phosphines often show superior performance in challenging coupling reactions.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [4] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 95 | [4] |
| Ferrocenyl Phosphines | dppf | 4-Bromoanisole | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Toluene | 80 | 12 | 92 | [4] |
| Dialkylphosphines | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 4 | 96 | [4] |
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling of 3-Bromo-2-aminopyridine with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aminopyridine substrate. Optimization of the ligand, base, and solvent may be necessary for different substrates.
Materials:
-
3-Bromo-2-aminopyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-2-aminopyridine, phenylboronic acid, and K₃PO₄.
-
In a glovebox, add Pd₂(dba)₃ and SPhos to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reactivation of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol is a general method for reactivating a Pd/C catalyst that has been deactivated, potentially by nitrogen-containing compounds. The effectiveness may vary depending on the nature of the deactivation.
Materials:
-
Deactivated Pd/C catalyst
-
Methanol (or another suitable alcohol)
-
1 M NaOH solution
-
Deionized water
Procedure:
-
Washing: Wash the deactivated Pd/C catalyst with an alcohol solution (e.g., methanol) to remove adsorbed organic impurities. This can be done by suspending the catalyst in the solvent and stirring, followed by filtration.[5]
-
Ultrasonic Cleaning: Suspend the washed catalyst in deionized water and place it in an ultrasonic cleaning bath. This helps to remove fine impurities from the pores of the carbon support.[5]
-
Alkali Treatment: Soak the catalyst in a 1 M NaOH solution for several hours. This can help to remove more strongly bound poisons.[5][6]
-
Neutralization: Wash the catalyst repeatedly with deionized water until the washings are neutral (pH 7).[5]
-
Drying: Dry the reactivated catalyst in an oven at a suitable temperature (e.g., 80-100 °C) before reuse.
Mandatory Visualizations
Diagram 1: Catalyst Deactivation by Aminopyridine
Caption: Coordination of aminopyridine to the active Pd(0) catalyst forms an inactive complex, preventing entry into the productive catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to troubleshoot low or no conversion in palladium-catalyzed reactions with aminopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 6. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Removal of Residual Palladium from 4,6-Dichloropyridin-3-amine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium from reaction products of 4,6-Dichloropyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove residual palladium from reactions involving this compound?
A1: The primary difficulty stems from the molecular structure of this compound. The nitrogen atom of the pyridine ring and the exocyclic amino group can act as strong ligands, forming stable complexes with palladium species. This chelation can render the palladium soluble and difficult to remove using standard methods like simple filtration.[1]
Q2: What are the common methods for removing palladium from aminopyridine-containing reaction mixtures?
A2: Several methods are employed, often in combination, to effectively reduce palladium levels. These include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.
-
Scavenging: Employing reagents that selectively bind to palladium, which can then be removed by filtration. Common scavengers are thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based.[1]
-
Chromatography: Column chromatography can significantly reduce palladium levels, though it may not be sufficient on its own to reach very low limits.
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.
-
Extraction: Liquid-liquid extraction, sometimes with an aqueous solution of a chelating agent, can be effective.
Q3: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is low, often translating to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug.[2]
Q4: How can I accurately quantify the amount of residual palladium in my product?
A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers high sensitivity and is the industry standard for final product testing.[1] For in-process monitoring, other techniques like X-ray fluorescence (XRF) can also be utilized.
Troubleshooting Guides
This section addresses common issues encountered during the removal of residual palladium from this compound reaction products.
Issue 1: High residual palladium levels after initial purification (e.g., filtration or standard chromatography).
-
Possible Cause: Formation of soluble palladium complexes with the aminopyridine product.
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based, DMT-based, or cysteine-based scavengers are often effective.
-
Optimize Scavenging Conditions: Increase the temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[1]
-
Combination of Methods: A sequential treatment can be more effective. For example, an initial filtration through celite followed by treatment with a scavenger resin.[1]
-
Issue 2: Significant loss of this compound product during the palladium removal process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon.
-
Suggested Solutions:
-
Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger.
-
Screen Different Scavengers: Some scavengers may have a lower affinity for your product. A screening of different types of scavengers is recommended.
-
Wash the Scavenger: After filtration, wash the scavenger with a fresh portion of the solvent to recover any adsorbed product.
-
Alternative Methods: Consider crystallization or a targeted liquid-liquid extraction to minimize product loss.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the palladium species (e.g., oxidation state, ligands) present at the end of the reaction.
-
Suggested Solutions:
-
Standardize Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variations in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.
-
Pre-treatment: In some cases, a mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more easily removed form.
-
Data Presentation
Table 1: Comparison of Palladium Scavenger Performance
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Si-TMT (Silica-Trimercaptotriazine) | >1000 | <100 | Column chromatography followed by scavenger treatment | [3] |
| Thiol-functionalized Silica | 1300 | 2 | 50 wt% scavenger, 35°C, 17h in THF/water | |
| Activated Carbon | 900-1500 | Variable | Often requires optimization, risk of product loss | [4] |
| Polymer-bound TMT | 330 | 7-30 | Overnight aging in DMF | |
| Aqueous NaHSO₃ Wash | 900-1500 | <100 | 20-50% aqueous solution, 60-90°C, pH 2.0-8.0 | [4] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin (e.g., thiol-based or DMT-based) relative to the initial amount of palladium catalyst used.
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filter the Resin: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]
-
Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash and Concentrate: Wash the Celite® pad with fresh solvent and concentrate the filtrate to obtain the product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.
Protocol 3: Palladium Removal via Aqueous Bisulfite Wash (for related structures)
This protocol is adapted from a method for 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates and may require optimization for this compound.[4]
-
Dissolve the Product: Dissolve the crude product in a water-immiscible solvent.
-
Prepare Bisulfite Solution: Prepare an aqueous solution containing 20-50% of an alkali metal bisulfite (e.g., sodium bisulfite).
-
Extraction: Wash the organic solution with the aqueous bisulfite solution at a temperature between 60-90 °C. Maintain the pH of the aqueous phase between 2.0 and 8.0 by adding a base (e.g., aqueous NaOH) as needed.
-
Phase Separation: Separate the aqueous phase from the organic phase.
-
Product Recovery: Recover the purified product from the organic phase, for example, by crystallization.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.
Visualizations
Caption: General experimental workflow for palladium removal using a solid-supported scavenger.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4,6-Dichloropyridin-3-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and agrochemical synthesis, the functionalization of the pyridine scaffold is a foundational strategy for the development of novel bioactive molecules. Dichlorinated aminopyridines are particularly valuable as versatile building blocks, offering multiple reaction sites for diversification. This guide provides a comparative analysis of the reactivity of 4,6-Dichloropyridin-3-amine and its key isomers, focusing on three of the most impactful transformation classes in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
This analysis is grounded in the fundamental principles of heterocyclic chemistry. While direct, side-by-side kinetic studies for these specific isomers are not extensively documented in publicly available literature, their relative reactivities can be confidently predicted based on well-established electronic and steric effects. The provided experimental protocols, adapted from methodologies for structurally similar compounds, offer a robust starting point for empirical validation and optimization.
Theoretical Framework for Reactivity
The reactivity of dichlorinated aminopyridines is primarily dictated by the interplay of the following factors:
-
The Electron-Withdrawing Nature of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution. This effect is most pronounced at the positions ortho (2 and 6) and para (4) to the nitrogen atom.
-
Position of the Chlorine Atoms: Chlorine atoms located at the activated 2-, 4-, or 6-positions are significantly more susceptible to displacement by nucleophiles and to oxidative addition in palladium-catalyzed cross-coupling reactions. Chlorine atoms at the 3- or 5-positions (meta to the nitrogen) are considerably less reactive.
-
The Amino Group: The amino group is an electron-donating group (EDG) through resonance and electron-withdrawing through induction. Its net effect can modulate the reactivity of the pyridine ring. Generally, as an EDG, it can slightly deactivate the ring towards nucleophilic attack. However, its position relative to the chlorine atoms is critical in determining the regioselectivity of reactions.
Based on these principles, a general order of reactivity for the chloro substituents in aminodichloropyridines can be predicted. The chlorine atoms at the 4- and 6-positions of this compound are both activated by the ring nitrogen, making them prime sites for reaction. In contrast, an isomer with a chlorine at the 5-position would be expected to be significantly less reactive at that site.
Data Presentation: Predicted Comparative Reactivity
The following table summarizes the predicted relative reactivity of this compound and its isomers in key chemical transformations. The predictions are based on the established principles of pyridine chemistry. It is important to note that these are predictive, and actual reaction efficiencies may vary depending on the specific reaction partners and conditions.
| Compound | Structure | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Key Remarks |
| This compound | High (at C4 and C6) | High (at C4 and C6) | High (at C4 and C6) | Both chlorine atoms are activated by the ring nitrogen. Regioselectivity will depend on steric and electronic factors of the incoming group and reaction conditions. | |
| 2,6-Dichloropyridin-3-amine | High (at C2 and C6) | High (at C2 and C6) | High (at C2 and C6) | Both chlorine atoms are in activated ortho positions. The amino group is situated between the two reactive centers, which may influence regioselectivity due to steric hindrance. | |
| 2,4-Dichloropyridin-3-amine | High (at C2 and C4) | High (at C2 and C4) | High (at C2 and C4) | Both chlorine atoms are in activated positions. The C4 position is generally more reactive in SNAr reactions due to better stabilization of the Meisenheimer intermediate. | |
| 3,5-Dichloropyridin-2-amine | Low (at C3 and C5) | Low (at C3 and C5) | Low (at C3 and C5) | Both chlorine atoms are in meta positions relative to the ring nitrogen and are therefore significantly less reactive in all three transformation types. |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should note that optimization of reaction conditions (e.g., temperature, solvent, base, catalyst, and ligand) is often necessary for specific substrates.
Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the monosubstitution of a dichloropyridinamine with a primary or secondary amine.
Reaction Scheme:
Materials:
-
Dichloropyridin-3-amine isomer (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0 equiv)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the dichloropyridin-3-amine isomer and the base.
-
Add the anhydrous solvent via syringe.
-
Add the amine nucleophile to the stirred suspension.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a dichloropyridinamine with an arylboronic acid.[1]
Reaction Scheme:
Materials:
-
Dichloropyridin-3-amine isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 2.0 equiv)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the dichloropyridin-3-amine isomer, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a temperature between 80-100 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of a dichloropyridinamine with an amine.[2]
Reaction Scheme:
Materials:
-
Dichloropyridin-3-amine isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Strong base (e.g., NaOtBu or LHMDS, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for several minutes to generate the active catalyst.
-
Add the dichloropyridin-3-amine isomer and the amine coupling partner.
-
Seal the tube and heat the reaction mixture to a temperature between 80-110 °C.
-
Monitor the reaction for 12-24 hours by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and quench by adding saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the logical relationships and generalized workflows described in this guide.
Caption: Predicted reactivity of isomers in key reactions.
Caption: Generalized experimental workflow for coupling reactions.
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
A Comparative Guide to the Reactivity of 4,6-dichloropyridin-3-amine and 2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide presents an objective comparison of the chemical reactivity of two critical pyridine-based building blocks: 4,6-dichloropyridin-3-amine and 2,4-dichloropyridine. Understanding the distinct reactivity profiles of these molecules is essential for the rational design of synthetic routes in medicinal chemistry and materials science. This document outlines the underlying electronic and steric factors governing their reactivity, supported by established chemical principles and representative experimental data for key transformations such as Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.
Theoretical Basis for Reactivity
The reactivity of substituted pyridines is fundamentally governed by the electron-withdrawing nature of the ring nitrogen. This effect deactivates the ring towards electrophilic substitution but crucially activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen atom.
2,4-Dichloropyridine: In this molecule, both chlorine atoms are at positions activated by the ring nitrogen. The chlorine at the C4 (para) position is generally more susceptible to nucleophilic attack in classical SNAr reactions. This preference is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate, where the charge can be delocalized onto the electronegative pyridine nitrogen.[1] Conversely, in palladium-catalyzed cross-coupling reactions, the C2 position is often favored for oxidative addition, though this selectivity can be influenced and even reversed by the choice of ligands.[2]
This compound: This compound also features two activated chlorine atoms at the C4 (para) and C6 (ortho) positions. However, the presence of an electron-donating amino group at the C3 position significantly modulates the ring's electronics. Through resonance, the amino group donates electron density to the pyridine ring, which generally deactivates the molecule towards nucleophilic attack compared to its non-aminated counterpart. This creates a competing electronic effect that reduces the overall electrophilicity of the chloro-substituted carbons.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group (in this case, chloride) on the aromatic ring through an addition-elimination mechanism.[3][4] The reaction rate is highly sensitive to the electronic properties of the pyridine ring.
Due to the deactivating nature of the C3-amino group, This compound is expected to be significantly less reactive than 2,4-dichloropyridine in SNAr reactions. The increased electron density on the ring disfavors the initial attack by a nucleophile. For 2,4-dichloropyridine, substitution is highly regioselective, favoring the C4 position.[1] For this compound, both C4 and C6 positions are activated, and regioselectivity would be influenced by a combination of steric hindrance from the adjacent amino group and subtle electronic effects.
Data Summary: Predicted SNAr Reactivity
| Feature | 2,4-Dichloropyridine | This compound | Rationale |
| Overall Reactivity | Higher | Lower | The electron-donating amino group in this compound deactivates the ring towards nucleophilic attack. |
| Favored Position | C4 | C4 or C6 | C4 in 2,4-dichloropyridine offers superior Meisenheimer intermediate stabilization.[1] In this compound, both positions are activated, with potential steric influence from the C3-amino group. |
| Typical Conditions | Moderate temperature, various bases | More forcing conditions (higher temperature, stronger base) may be required. | Lower intrinsic reactivity requires more energy to overcome the activation barrier. |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed method for forming C-C bonds between an organohalide and an organoboron compound.[5] The key step influencing reactivity and regioselectivity is the oxidative addition of the palladium catalyst to the carbon-chlorine bond. Generally, C-Cl bonds at positions ortho to the pyridine nitrogen (C2/C6) are more reactive in this step.[6]
The relative reactivity trend observed in SNAr is less predictable for cross-coupling reactions. While the amino group in this compound is deactivating, the primary factor for Suzuki coupling is the oxidative addition step. For 2,4-dichloropyridine, selectivity is highly dependent on the catalyst and ligand system; sterically hindered ligands can favor reaction at the C4 position, while other systems favor the more electronically activated C2 position.[2] In this compound, the C6-Cl bond, being ortho to the nitrogen, is expected to be the more reactive site for oxidative addition.
Data Summary: Predicted Suzuki-Miyaura Reactivity
| Feature | 2,4-Dichloropyridine | This compound | Rationale |
| Overall Reactivity | High (Condition Dependent) | Moderate to High | Reactivity is primarily driven by the efficiency of the Pd catalyst's oxidative addition to the C-Cl bond. |
| Favored Position | C2 (typically) or C4 (ligand-controlled) | C6 (typically) | The C2/C6 positions (ortho to N) are generally more reactive towards oxidative addition.[6] Ligand choice can override this preference in 2,4-dichloropyridine.[2] |
| Typical Conditions | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), in a solvent mixture like Dioxane/H₂O. | Similar to 2,4-dichloropyridine, though optimization may be required. | Standard Suzuki-Miyaura conditions are broadly applicable to chloro-pyridines.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research and accurate comparison. The following are representative protocols for nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
-
Reaction Setup: In a sealable reaction vessel, combine the dichloropyridine substrate (1.0 eq.), the desired amine nucleophile (1.2-1.5 eq.), and a base such as potassium carbonate or triethylamine (2.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically ranging from 80-150 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the dichloropyridine substrate (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically aqueous K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[9]
-
Solvent Addition: Purge the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the desired product.[8]
Mandatory Visualization
Caption: Factors influencing the comparative SNAr reactivity of the two pyridine derivatives.
Caption: Generalized experimental workflow for comparing the reactivity of the two compounds.
Conclusion
While both this compound and 2,4-dichloropyridine are valuable precursors, they exhibit significant differences in reactivity. 2,4-Dichloropyridine is the more reactive substrate for nucleophilic aromatic substitution due to the absence of deactivating substituents. In contrast, the reactivity in palladium-catalyzed cross-coupling is more nuanced and highly dependent on reaction conditions , with the site of reaction (C2 vs. C4 in 2,4-dichloropyridine, and C6 in this compound) being a key consideration. The choice between these building blocks allows chemists to strategically access different substitution patterns on the pyridine core. A thorough understanding of the principles outlined in this guide, supported by the provided experimental frameworks, will empower researchers to effectively utilize these versatile compounds in the synthesis of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Suzuki Coupling with Dichloropyridine Isomers: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds in a vast array of molecules, including pharmaceuticals and functional materials. Dichloropyridines represent a class of readily available and versatile building blocks for these transformations. However, the regioselectivity of the Suzuki coupling—the selective functionalization of one of the two C-Cl bonds—presents a significant synthetic challenge. The electronic and steric environment of each chlorine atom, dictated by its position relative to the pyridine nitrogen, profoundly influences its reactivity.
This guide provides a comparative analysis of the Suzuki coupling reaction across different dichloropyridine isomers, supported by experimental data from various studies. It aims to assist researchers, scientists, and drug development professionals in selecting optimal conditions to achieve desired regioselectivity and yields.
General Reactivity Trends
The reactivity of the C-Cl bonds in dichloropyridines towards oxidative addition in the Suzuki coupling catalytic cycle is largely governed by the electron-deficient nature of the pyridine ring. Generally, positions ortho (C2 and C6) and para (C4) to the nitrogen atom are more activated towards reaction.[1] Consequently, C-Cl bonds at these positions are typically more reactive than those at the meta positions (C3 and C5). However, this inherent reactivity can be modulated and even overridden by the choice of catalyst, ligand, and reaction conditions.[1]
Performance Comparison of Dichloropyridine Isomers
The following sections summarize the available experimental data for the Suzuki coupling of various dichloropyridine isomers. It is important to note that the data is compiled from different sources with varying reaction conditions, which should be taken into account when making direct comparisons.
2,3-Dichloropyridine
In the case of 2,3-dichloropyridine, the C2 position is generally favored for Suzuki coupling due to its higher electrophilicity. A study on the ligand-free Suzuki coupling of 2,3,5-trichloropyridine demonstrated the selective arylation at the C2 position, leaving the C3 and C5 chlorides intact.[2] This highlights the preferential reactivity of the position adjacent to the nitrogen atom.
Table 1: Suzuki Coupling of a Polychlorinated Pyridine (Illustrative for C2-selectivity) [2]
| Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 92 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 96 |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 90 |
Data from a study on 2,3,5-trichloropyridine, demonstrating the inherent C2-selectivity.
2,4-Dichloropyridine
The Suzuki coupling of 2,4-dichloropyridine can be directed to either the C2 or C4 position, primarily through judicious ligand selection. While the C2 position is electronically favored, sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective coupling at the C4 position.[1][3] Furthermore, ligand-free "Jeffery" conditions have been shown to dramatically enhance C4-selectivity.[1][2]
Table 2: Ligand-Controlled Regioselectivity in Suzuki Coupling of 2,4-Dichloropyridine [2][4]
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | C4:C2 Selectivity | Yield (%) |
| Phenylboronic acid | Pd(PEPPSI)(IPr) | K₂CO₃ | Dioxane | 80 | 24 | 10.4:1 | 85 |
| 4-Methoxyphenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | RT | - | ~8:1 | - |
| Phenylboronic acid | PdCl₂ (ligand-free) | Na₂CO₃ | NMP/H₂O | 100 | - | >99:1 | - |
2,5-Dichloropyridine
For 2,5-dichloropyridine, C2-arylation is the more common outcome due to the electronic activation by the adjacent nitrogen atom.[5] However, recent studies have demonstrated that C5-selective coupling can be achieved, notably under ligand-free "Jeffery" conditions.[2][5] Nickel-based catalytic systems have also been employed, showing differing selectivity for mono- and diarylation depending on the phosphine ligand used.[4]
Table 3: Catalytic Systems for Suzuki Coupling of 2,5-Dichloropyridine [4][5]
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Selectivity (Mono:Di / C5:C2) | Yield (%) |
| 4-Chlorophenylboronic acid | Ni(cod)₂ / PPh₂Me | K₃PO₄ | MeCN | 80 | 24 | >20:1 (mono:di) | 85 (mono) |
| 4-Chlorophenylboronic acid | Ni(cod)₂ / PCy₃ | K₃PO₄ | THF | 80 | 24 | 1:3.8 (mono:di) | 38 (di) |
| Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | NMP/H₂O | 100 | 18 | C5-selective | 75 |
| Phenylboronic acid | Pd(OAc)₂ / dppf | K₂CO₃ | DMF | 100 | 18 | C2-selective | 88 |
2,6-Dichloropyridine
2,6-Dichloropyridine offers two equivalent reactive sites, making it suitable for both mono- and di-functionalization. Achieving high yields for the coupling of this less reactive dichloro-isomer often requires more robust catalytic systems, typically involving bulky, electron-rich phosphine ligands.[3]
Table 4: Suzuki-Miyaura Dialkylation of 2,6-Dichloropyridine [6]
| Boronic Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Heptyl boronic pinacol ester (2.3 equiv.) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 95 |
3,4-Dichloropyridine
For 3,4-dichloropyridine, the Suzuki-Miyaura coupling preferentially occurs at the C4 position.[7][8] This is consistent with the general trend of higher reactivity at the para position relative to the meta position.
3,5-Dichloropyridine
The chlorine atoms in 3,5-dichloropyridine are in meta positions relative to the nitrogen atom, making them less activated towards oxidative addition compared to other isomers.[9] Consequently, Suzuki coupling reactions with this isomer often require more forcing conditions or specialized catalytic systems to achieve reasonable yields. While direct comparative data for the Suzuki coupling of 3,5-dichloropyridine is limited in the searched literature, studies on related polychlorinated pyridines suggest that careful selection of catalysts and ligands is crucial for successful transformations.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research. Below are representative experimental protocols for the Suzuki coupling of different dichloropyridine isomers.
Protocol 1: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine [4]
-
Reagents and Equipment:
-
Pd(PEPPSI)(IPr) complex
-
2,4-Dichloropyridine
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating plate
-
Glovebox
-
-
Procedure:
-
Inside a glovebox, charge a reaction vial with 2,4-dichloropyridine (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.55 mmol, 1.1 equiv.), and K₂CO₃ (1.0 mmol, 2.0 equiv.).
-
Add the Pd(PEPPSI)(IPr) catalyst (0.015 mmol, 3 mol%) to the vial.
-
Add anhydrous 1,4-dioxane (1.0 mL).
-
Seal the vial and stir the mixture at 80 °C for 24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Analyze the crude product by GC-MS or ¹H NMR to determine regioselectivity and yield.
-
Purify the product by column chromatography.
-
Protocol 2: C5-Selective Suzuki Coupling of 2,5-Dichloropyridine under Ligand-Free Conditions [5]
-
Reagents and Equipment:
-
2,5-Dichloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
Charge a reaction vial with 2,5-dichloropyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(OAc)₂ (2 mol%) to the vial.
-
Add a mixture of NMP and water as the solvent.
-
Seal the vial and heat the mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Suzuki-Miyaura Dialkylation of 2,6-Dichloropyridine [6]
-
Reagents and Equipment:
-
2,6-Dichloropyridine
-
Heptyl boronic pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di(1-adamantyl)-n-butylphosphine (Ad₂PⁿBu)
-
Lithium tert-butoxide (LiOᵗBu)
-
Dioxane and Water
-
Reaction vessel
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
Charge a reaction vessel with 2,6-Dichloropyridine (1.0 equiv.), heptyl boronic pinacol ester (2.3 equiv.), Pd(OAc)₂ (1 mol%), and Ad₂PⁿBu (3 mol%).
-
Add a 4:1 mixture of dioxane and water as the solvent.
-
Add LiOᵗBu as the base.
-
Heat the mixture to 100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Isolate and purify the product, 2,6-diheptylpyridine, using standard procedures.
-
Visualizing the Suzuki Coupling Reaction
To better understand the processes involved, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of dichloropyridines is a powerful and versatile tool for the synthesis of substituted pyridines. The regiochemical outcome of the reaction is highly dependent on the isomer used and can be effectively controlled through the careful selection of ligands and reaction conditions. While positions adjacent to the pyridine nitrogen (C2, C6) and para to it (C4) are generally more reactive, the use of sterically demanding ligands or ligand-free conditions can lead to unconventional and highly selective transformations. This guide provides a summary of the available data to aid researchers in navigating the complexities of these reactions and in designing efficient and selective synthetic routes. Further systematic studies comparing all dichloropyridine isomers under consistent conditions would be invaluable for a more complete understanding of their relative reactivities.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
Unveiling the Biological Potential: A Comparative Guide to 4,6-Dichloropyridin-3-amine Derivatives and Other Aminopyridines
For researchers, scientists, and drug development professionals, the aminopyridine scaffold represents a privileged structure in the quest for novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 4,6-dichloropyridin-3-amine derivatives against other notable aminopyridines, supported by available experimental data. While specific data for this compound derivatives remains limited in publicly accessible literature, by examining structurally related compounds, we can infer potential therapeutic applications and guide future research directions.
The pyridine ring is a fundamental component in a vast number of biologically active molecules, with its derivatives demonstrating a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and kinase inhibitory activities. The introduction of substituents, such as chloro and amino groups, can significantly modulate the biological profile of the parent scaffold, influencing its potency, selectivity, and pharmacokinetic properties. This guide will delve into the known activities of various aminopyridine classes to provide a comprehensive overview for researchers in the field.
Comparative Analysis of Biological Activity
To facilitate a clear comparison, the following tables summarize the reported biological activities of various aminopyridine derivatives. It is important to note the absence of specific public data for this compound derivatives; the data presented for other dichlorinated and substituted aminopyridines can serve as a valuable reference for predicting their potential.
Anticancer Activity
The antiproliferative effects of aminopyridine derivatives have been a significant area of investigation. The data below showcases the half-maximal inhibitory concentration (IC50) values of various aminopyridines against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dichlorinated Aminopyridines | 4-Amino-3,5-dichloropyridine | Not Specified | Activity Mentioned | [1][2] |
| Aminopyridine Analogs | Imidazo[1,2-a]pyridine derivative (Compound 28e) | MGC-803 (Gastric Cancer) | 0.038 | |
| 2,6-Diamino-3-acylpyridines | Compound 2r | HeLa, HCT116, A375 | Potent Inhibition | [3] |
| Imamine-1,3,5-triazine derivatives | Compound 4f | MDA-MB-231 (Breast Cancer) | 6.25 | [4] |
| Imamine-1,3,5-triazine derivatives | Compound 4k | MDA-MB-231 (Breast Cancer) | 8.18 | [4] |
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Aminopyridine derivatives have emerged as a promising class of compounds with activity against various bacterial and fungal pathogens. The table below presents the Minimum Inhibitory Concentration (MIC) values, a measure of antimicrobial potency.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4,6-Disubstituted-2-amino-3-cyanopyridines | Compound 4b | Streptococcus pneumoniae | Not Specified (Excellent Activity) | [5][6][7] |
| 4,6-Disubstituted-2-amino-3-cyanopyridines | Compound 4j | Escherichia coli | Not Specified (Excellent Activity) | [5][6][7] |
| 4,6-Disubstituted-2-amino-3-cyanopyridines | Compound 4h | Escherichia coli | Not Specified (Highly Active) | [5][6][7] |
| 4,6-Disubstituted-2-amino-3-cyanopyridines | Compound 4p | Escherichia coli | Not Specified (Highly Active) | [5][6][7] |
| 1,4-Dihydropyridine Analogues | Derivative 33 | Mycobacterium smegmatis | 9 | [8][9] |
| 1,4-Dihydropyridine Analogues | Derivative 33 | Staphylococcus aureus | 25 | [8][9] |
| 1,4-Dihydropyridine Analogues | Derivative 33 | Escherichia coli | 100 | [8][9] |
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The aminopyridine scaffold is a well-established pharmacophore for designing kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| N-(Pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | Potent Inhibition | [8][10] |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Ligand Efficient Inhibitors | [11] |
| 2,6-Diamino-3-acylpyridines | CDK1, CDK2 | Potent Inhibition | [3] |
| 6-Bromopyridin-3-amine Derivatives | Various Kinases | Activity Mentioned | [12] |
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for the key assays cited in the evaluation of aminopyridine derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives and other aminopyridines) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.[4]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Procedure:
-
Compound Preparation: Prepare a series of twofold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][14]
Kinase Inhibitory Activity: In Vitro Kinase Assay
In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase enzyme.
Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibition of this process by a test compound is quantified.
Procedure (General Luminescence-Based Assay):
-
Reaction Setup: In a 384-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[15]
Visualizing the Landscape: Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: A generalized workflow for the discovery and evaluation of novel aminopyridine derivatives.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities | MDPI [mdpi.com]
- 14. Buy this compound hydrochloride [smolecule.com]
- 15. benchchem.com [benchchem.com]
Structure-Activity Relationship of 4,6-Dichloropyridin-3-amine Analogs: A Comparative Guide for Kinase Inhibitor Development
For researchers and scientists engaged in drug discovery, particularly in the domain of kinase inhibitors, the 4,6-dichloropyridin-3-amine scaffold represents a valuable starting point for the synthesis of novel therapeutic agents. The strategic positioning of its chloro and amino functional groups offers a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide provides a comparative analysis of this compound analogs, focusing on their activity as kinase inhibitors, with supporting experimental data and methodologies to aid in the design of next-generation therapeutics.
Comparative Analysis of Biological Activity
Recent studies have utilized this compound as a key intermediate in the synthesis of potent and selective kinase inhibitors. By modifying this core structure, researchers have been able to probe the chemical space around the pyridine ring and understand the structural requirements for effective kinase inhibition. The following table summarizes the structure-activity relationships of a series of analogs derived from this compound, focusing on their inhibitory activity against Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and Ribosomal S6 Kinase 4 (RSK4).
Table 1: Structure-Activity Relationship of this compound Analogs as Kinase Inhibitors
| Compound ID | R Group (Substitution on Amino Group) | MKK4 IC50 (nM)[1][2] | RSK4 IC50 (nM)[1][2] |
| XVIa | -CH2-c-Hexyl | 45 | 11 |
| XVIb | -CH2-Phenyl | 189 | 37 |
| XVIc | -CH2-CH(CH3)2 (isobutyl) | 30 | 11 |
| XVId | -CH2-C(CH3)3 (neopentyl) | 100 | 25 |
| XVIe | -CH2-c-Propyl | 120 | 33 |
| XVIf | -CH2-c-Pentyl | 60 | 15 |
Note: The presented compounds are 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones derived from the initial reaction of this compound. The "R Group" represents the substituent on the exocyclic nitrogen of the pyrazinone ring, which was introduced through nucleophilic substitution on a chloroacetamide intermediate of this compound.[1][2]
The data reveals that substitutions on the amino group of the this compound core significantly influence inhibitory activity and selectivity. For instance, the introduction of a cyclohexylmethyl group (XVIa) resulted in potent MKK4 inhibition.[1][2] Interestingly, a bulkier phenylmethyl substituent (XVIb) led to a decrease in MKK4 activity. The isobutyl-substituted analog (XVIc) demonstrated the most potent MKK4 inhibition in this series.[1][2] These findings highlight the sensitivity of the kinase active site to the steric and electronic properties of the substituents, providing a rational basis for the design of more potent and selective inhibitors.
Experimental Protocols
To ensure the reproducibility and comparability of SAR data, detailed and standardized experimental protocols are essential. The following is a representative methodology for a kinase inhibition assay used to evaluate the biological activity of this compound analogs.
Radiometric Kinase Assay (33PanQinase)
This assay quantifies the inhibitory effect of test compounds on the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate group from [γ-33P]ATP into a substrate.
Materials:
-
Test compounds (analogs of this compound)
-
Recombinant human MKK4 and RSK4 kinases
-
[γ-33P]ATP
-
Appropriate kinase-specific substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Washing: Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the radioactivity of the incorporated 33P on the filter plate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1][2]
Visualizing Synthesis and SAR Logic
To better understand the generation of the analog library and the resulting structure-activity relationships, the following diagrams illustrate the synthetic workflow and the logical connections between chemical modifications and biological outcomes.
Caption: Synthetic route to kinase inhibitors from this compound.
Caption: Relationship between amino group substitution and MKK4 inhibition.
References
Unveiling the Cytotoxic Potential: A Comparative Analysis of Substituted Aminopyridine Compounds
For researchers and professionals in drug discovery, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Substituted aminopyridines have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several substituted aminopyridine derivatives, supported by experimental data and detailed methodologies to aid in the objective assessment of their therapeutic potential.
Quantitative Cytotoxicity Data
The cytotoxic effects of various substituted aminopyridine compounds have been evaluated using different cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the substitutions on the aminopyridine core and the specific cancer cell line. The following tables summarize the in vitro cytotoxic activities of different series of substituted aminopyridine compounds.
| Compound ID | Substitution | Cell Line | IC50 (µM) |
| Series 1: N-protected and deprotected amino acid derivatives of 2-aminopyridine | |||
| 4a | N-protected amino acid derivative | HCT 116 (Colon Cancer) | 3.7 - 8.1[1] |
| 4b | N-protected amino acid derivative | HCT 116 (Colon Cancer) | 3.7 - 8.1[1] |
| 4c | N-protected amino acid derivative | HCT 116 (Colon Cancer) | 3.7 - 8.1[1] |
| 4d | N-protected amino acid derivative | HCT 116 (Colon Cancer) | 3.7 - 8.1[1] |
| Deprotected derivatives | Amino acid derivative | HT29 (Colon Cancer) | 3.27 - 7.7[1] |
| Series 2: Basic Aminopyridines | |||
| 2-Aminopyridine | - | - | LD50 (oral, rat): 200 mg/kg |
| 3-Aminopyridine | - | - | LD50 (i.p., mouse): 28 mg/kg[2] |
| 4-Aminopyridine | - | Various Neurological Targets | - |
| Series 3: Piperazine-linked aminopyridine derivatives | |||
| Compound 4 | Piperazine-linked | Blood Cancer Cell Lines | 2.59 - 19.64[3] |
| Solid Cancer Cell Lines | 4.34 - 7.23[3] | ||
| Series 4: 2-aminothiazole and 2-aminopyridine derivatives | |||
| S3c | 2-aminothiazole derivative | A2780 (Ovarian Cancer) | 15.57[4] |
| A2780CISR (Cisplatin-resistant Ovarian Cancer) | 11.52[4] | ||
| S5b | 2-aminothiazole derivative | A2780CISR (Cisplatin-resistant Ovarian Cancer) | Promising Inhibition[4] |
| S6c | 2-aminopyridine derivative | A2780CISR (Cisplatin-resistant Ovarian Cancer) | Promising Inhibition[4] |
Experimental Protocols
The evaluation of cytotoxicity is predominantly carried out using in vitro cell-based assays. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[5]
Procedure:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in an incubator.[5]
-
Compound Treatment: The cells are then exposed to various concentrations of the substituted aminopyridine compounds for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.[5]
-
MTT Addition: Following the treatment period, an MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, is then determined.[5]
Visualizing the Workflow and Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Potential signaling pathway inhibition by aminopyridines.
Structure-Activity Relationship Insights
The cytotoxic activity of aminopyridine derivatives is significantly influenced by the nature and position of the substituents on the pyridine ring. Studies suggest that the introduction of different functional groups can modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby affecting its interaction with biological targets. For instance, the antiproliferative activity of some pyridine derivatives is impacted by the size and polarity of the substituents, with certain groups like -OH and -OCH3 enhancing activity.[6][7] The development of resistance to existing anticancer drugs is a major challenge, and new chemical entities like these substituted aminopyridines are being explored to overcome this therapeutic failure.[1][4]
References
- 1. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Silico ADMET Profiling: A Comparative Guide to 4,6-Dichloropyridin-3-amine Derivatives and Alternative Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early-stage in-silico prediction of these properties is a critical strategy to mitigate such risks, reduce costs, and accelerate the drug development pipeline. This guide provides a comparative analysis of the predicted ADMET properties of 4,6-Dichloropyridin-3-amine derivatives against a well-studied comparator, 3-Aminopyridine, based on established computational methodologies.
The Imperative of In-Silico ADMET Prediction
In the preliminary phases of drug discovery, synthesizing and testing a vast number of compounds is often impractical. In-silico, or computational, methods offer a rapid and cost-effective alternative to screen and prioritize candidates with desirable pharmacokinetic and toxicological profiles.[1] These predictive models leverage the chemical structure of a molecule to estimate its behavior in the human body. By identifying potential liabilities early on, researchers can focus resources on the most promising candidates.
Comparative In-Silico ADMET Profile
To illustrate the utility of in-silico predictions, this guide presents a comparative ADMET profile of this compound and a common structural analog, 3-Aminopyridine. The data presented for 3-Aminopyridine is collated from various in-silico studies on aminopyridine derivatives, while the profile for this compound is a predicted profile based on its structural features and known effects of its functional groups.
| ADMET Property | This compound (Predicted) | 3-Aminopyridine (Comparator) | Significance in Drug Development |
| Absorption | |||
| Human Intestinal Absorption (HIA) | High | High | Indicates the extent of absorption from the gut into the bloodstream. |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Moderate | Moderate to High | An in-vitro model for predicting intestinal drug absorption. |
| P-glycoprotein Substrate | Likely No | No | P-gp is an efflux transporter that can reduce drug absorption. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeability | Likely BBB Permeable | BBB Permeable | Ability of the drug to cross the BBB and act on the central nervous system. |
| Plasma Protein Binding (PPB) | Moderate to High | Low to Moderate | The extent of binding to plasma proteins, which affects drug availability. |
| Metabolism | |||
| CYP450 2D6 Inhibitor | Likely Inhibitor | Non-inhibitor | Potential for drug-drug interactions. |
| CYP450 3A4 Inhibitor | Likely Inhibitor | Non-inhibitor | Potential for drug-drug interactions with a wide range of drugs. |
| Excretion | |||
| Renal Organic Cation Transporter (OCT2) Substrate | Likely Yes | Yes | A major pathway for the excretion of cationic drugs through the kidneys. |
| Toxicity | |||
| hERG Inhibition | Medium to High Risk | Low Risk | Potential for cardiotoxicity (QT prolongation). |
| Ames Mutagenicity | Low Risk | Low Risk | Indicates the potential for the compound to be carcinogenic. |
| Oral Acute Toxicity (LD₅₀) | Category III | Category III | Provides an estimate of the lethal dose. |
Disclaimer: The ADMET profile for this compound is a hypothetical prediction based on its chemical structure and is intended for illustrative purposes within this guide. Experimental validation is necessary to confirm these properties.
Methodologies for In-Silico ADMET Prediction
The predicted ADMET properties in the table above are typically generated using a variety of computational models. These models are often based on Quantitative Structure-Activity Relationships (QSAR), where the biological activity (or property) of a series of compounds is correlated with their physicochemical properties or structural features.
Key Experimental Protocols (In-Silico)
1. Molecular Descriptor Calculation:
-
Objective: To numerically represent the chemical structure of the molecule.
-
Protocol: The 2D or 3D structure of the molecule is used as input for software like DRAGON or PaDEL-Descriptor. A wide range of descriptors are calculated, including constitutional, topological, geometrical, and electronic descriptors.
2. QSAR Model Development:
-
Objective: To build a predictive model correlating molecular descriptors with a specific ADMET property.
-
Protocol: A dataset of compounds with known experimental values for an ADMET endpoint (e.g., Caco-2 permeability) is compiled. Molecular descriptors are calculated for all compounds in the dataset. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used to build the QSAR model. The model is then validated using internal and external validation sets.
3. Read-Across and Structural Alerts:
-
Objective: To predict toxicity endpoints based on structural similarity to known toxicants.
-
Protocol: The chemical structure of the query compound is compared to a database of compounds with known toxicological data. If a structurally similar compound (an analog) with known toxicity is found, the toxicity of the query compound is inferred. Additionally, the presence of specific chemical fragments known to be associated with toxicity (structural alerts) is checked using tools like the OECD QSAR Toolbox.
4. Physiologically Based Pharmacokinetic (PBPK) Modeling:
-
Objective: To simulate the ADME of a drug in the body over time.
-
Protocol: PBPK models are multi-compartment models that represent different organs and tissues of the body. The models incorporate physicochemical properties of the drug, as well as physiological parameters of the organism. Software such as GastroPlus™ or Simcyp® are used to perform these simulations.
Visualizing In-Silico ADMET Workflows and Relationships
To better understand the processes and logic involved in in-silico ADMET prediction, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for in-silico ADMET property prediction.
Caption: Interrelationships between key ADMET properties.
Conclusion
The in-silico prediction of ADMET properties is an indispensable tool in modern drug discovery. This guide highlights the predicted ADMET profile of this compound derivatives in comparison to 3-Aminopyridine, demonstrating how computational methods can provide valuable insights into the pharmacokinetic and toxicological characteristics of novel chemical entities. While in-silico predictions are a powerful screening tool, it is crucial to remember that they are predictive in nature and must be validated through subsequent in-vitro and in-vivo experimental studies. By integrating computational and experimental approaches, researchers can more efficiently identify and optimize drug candidates with a higher probability of clinical success.
References
A Comparative Guide to Catalyst Performance in the Amination of Dichloropyridines
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of aminopyridines is a critical step in the development of novel pharmaceuticals and functional materials. Dichloropyridines serve as versatile precursors for these valuable compounds, with their functionalization heavily relying on transition metal-catalyzed amination reactions. This guide provides an objective comparison of catalyst performance for the amination of dichloropyridines, with a focus on palladium-, nickel-, and copper-based systems. The information presented is supported by experimental data to aid in the selection of optimal catalytic conditions.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for C-N bond formation and has been widely applied to the amination of dichloropyridines.[1][2] The choice of ligand, base, and solvent is crucial for achieving high yields and, particularly for asymmetrically substituted dichloropyridines like 2,5-dichloropyridine, for controlling regioselectivity.[1] Nickel and copper catalysts present viable alternatives, sometimes offering different reactivity profiles or economic advantages.[3][4]
Comparative Performance of Catalytic Systems
The following tables summarize the performance of various catalyst systems for the amination of dichloropyridines. Direct comparison between different studies can be challenging due to variations in substrates and reaction conditions.
Table 1: Palladium-Catalyzed Amination of Dichloropyridines
| Dichloropyridine Isomer | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 2,5-Dichloropyridine | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Not Specified | High | [1] |
| 2,6-Dichloropyridine | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated) | [5] |
| 2,6-Dichloropyridine | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8-12 | 80-95 (estimated) | [5] |
| 2,4-Dichloropyridine | Aniline | Not Specified | Xantphos | Not Specified | Not Specified | 100 | Not Specified | C2:C4 selectivity of 20:1 to 50:1 | [6] |
Note: Data may be extrapolated from studies on similar substrates, as direct comparative data for all dichloropyridine isomers is limited.[1]
Table 2: Copper-Catalyzed Amination of Halopyridines
| Halopyridine | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Bromopyridine | Aqueous NH₃ | Cu₂O | DMEDA | K₂CO₃ | Ethylene Glycol | 60-80 | 16-24 | ~70-80 | [4][5] |
| 2-Iodopyridine | n-Octylamine | CuI | 2-Isobutyrylcyclohexanone | Not Specified | DMSO | Not Specified | Not Specified | High | [7] |
| 2-Iodopyridine | n-Octylamine | Cu Nanoparticles | 2-Isobutyrylcyclohexanone or L-proline | Not Specified | DMSO | Not Specified | Not Specified | High | [7] |
Note: Data for copper-catalyzed systems on dichloropyridines is less prevalent in the reviewed literature; therefore, data for other halopyridines is presented to indicate general catalyst performance.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for palladium- and copper-catalyzed aminations.
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of Dichloropyridines [5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the dichloropyridine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), and the phosphine ligand (e.g., XPhos, 0.03 mmol).
-
Addition of Base: In a glovebox or under a stream of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Solvent and Amine Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 8-12 hours).
-
Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry the organic layer, and concentrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Amination of Halopyridines [5]
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the copper(I) oxide (Cu₂O, 0.05 mmol), the base (e.g., K₂CO₃, 0.2 mmol), and the halopyridine (1.0 mmol).
-
Solvent and Reagent Addition: Add the solvent (e.g., ethylene glycol, 2 mL) and the ligand (e.g., N,N'-dimethylethylenediamine (DMEDA), 0.1 mmol). Finally, add the amine source (e.g., aqueous ammonia, 28% solution, 20 mmol).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature (e.g., 60-80 °C). Stir the reaction mixture for the required duration (e.g., 16-24 hours).
-
Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product as necessary.
Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for catalytic amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Purity Analysis of Substituted Dichloropyridinamines
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted dichloropyridinamines is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of unwanted isomers can significantly impact the efficacy, safety, and regulatory approval of a drug product. This guide provides an objective comparison of the primary analytical methods used for isomeric purity analysis of these compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). The performance of each technique is supported by experimental data from analogous compounds to aid in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an analytical method for the isomeric purity of substituted dichloropyridinamines hinges on factors such as the required accuracy, sensitivity, sample throughput, and the specific physicochemical properties of the isomers. While specific validated methods for a wide range of substituted dichloropyridinamines are not always readily available in published literature, the data presented below for structurally similar halogenated pyridines provides a strong basis for method development and comparison.
Table 1: Performance Comparison of HPLC, GC, and qNMR for Isomeric Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | Not Applicable (Direct Quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Primary Application | Routine purity testing, separation of non-volatile or thermally labile isomers. | Routine purity testing, separation of volatile isomers. | Absolute purity determination, certification of reference materials, structural elucidation of isomers. |
Note: The quantitative data is based on typical performance for analogous halogenated pyridine compounds due to the limited availability of specific validation data for all substituted dichloropyridinamines.[1][2]
Key Considerations for Method Selection
-
HPLC is a versatile and widely used technique for the purity analysis of a broad range of organic compounds, especially those that are non-volatile or prone to degradation at high temperatures.[3] Reversed-phase HPLC with a C18 column is a common starting point for method development.[3] Chiral stationary phases can be employed for the separation of enantiomers.[4]
-
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] It often provides excellent separation efficiency and is well-suited for identifying and quantifying volatile organic impurities alongside isomeric purity.[3]
-
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[2][6] This makes it an invaluable tool for the characterization of new chemical entities and for determining the absolute purity of in-house reference materials.[2] qNMR is also highly effective for quantifying the ratios of isomers.[7][8]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific substituted dichloropyridinamines and available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To develop and validate a reversed-phase HPLC method for determining the isomeric purity of a substituted dichloropyridinamine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment)
-
Sample of substituted dichloropyridinamine
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL.[3]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 90% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The isomeric purity is determined by the area percent method, where the peak area of the main isomer is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography (GC-FID) Protocol
Objective: To develop and validate a GC method for determining the isomeric purity of a volatile substituted dichloropyridinamine.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)
Reagents:
-
Suitable solvent (e.g., dichloromethane, methanol)
-
Sample of substituted dichloropyridinamine
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent to a concentration of approximately 1 mg/mL.[3]
-
Chromatographic Conditions:
-
Data Analysis: The isomeric purity is determined by the area percent method.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Objective: To determine the absolute purity and isomeric ratio of a substituted dichloropyridinamine using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Sample of substituted dichloropyridinamine
Procedure:
-
Sample Preparation: Accurately weigh the substituted dichloropyridinamine sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow
To better understand the logical flow of selecting and implementing an analytical method for isomeric purity analysis, the following diagrams illustrate the typical workflows.
Caption: Workflow for Chromatographic Isomeric Purity Analysis.
Caption: Workflow for qNMR Isomeric Purity Analysis.
Conclusion
References
A Spectroscopic Comparison of Amino-Dichlorinated Pyridines and Their Precursors
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of a key amino-dichlorinated heterocyclic compound and its precursors. While spectroscopic data for 4,6-Dichloropyridin-3-amine is not extensively available in the public domain, this guide will focus on a closely related and well-documented analogue, 2-Amino-4,6-dichloropyrimidine , and its common precursors, 2-Amino-4,6-dihydroxypyrimidine and 4,6-Dichloropyrimidine . This comparative analysis offers valuable insights into the spectroscopic changes that occur during the synthesis of such chlorinated amino-heterocycles, which are crucial intermediates in medicinal chemistry and materials science.
The following sections present a comparative summary of their spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry), detailed experimental protocols for these analyses, and a visualization of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of 2-Amino-4,6-dichloropyrimidine can be achieved through different routes. One common method involves the chlorination of 2-Amino-4,6-dihydroxypyrimidine. Alternatively, amination of 4,6-Dichloropyrimidine can also yield the final product. The relationship between these compounds is illustrated below.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Amino-4,6-dichloropyrimidine and its precursors.
¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| 2-Amino-4,6-dihydroxypyrimidine | ~10.70 | Broad Singlet | 2 x -OH | DMSO-d₆ |
| ~6.88 | Broad Singlet | -NH₂ | DMSO-d₆ | |
| 4,6-Dichloropyrimidine | 8.824 | Singlet | H-2 | CDCl₃ |
| 7.460 | Singlet | H-5 | CDCl₃ | |
| 2-Amino-4,6-dichloropyrimidine | ~7.32 | Broad Singlet | -NH₂ | DMSO-d₆ |
| ~6.5-7.5 | Singlet | H-5 | DMSO-d₆ |
¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment | Solvent |
| 2-Amino-4,6-dihydroxypyrimidine | ~164.97 | C-4, C-6 | DMSO-d₆ |
| ~152.53 | C-2 | DMSO-d₆ | |
| ~84.06 | C-5 | DMSO-d₆ | |
| 4,6-Dichloropyrimidine | 161.9 | C-4, C-6 | Not Specified |
| 158.0 | C-2 | Not Specified | |
| 121.2 | C-5 | Not Specified | |
| 2-Amino-4,6-dichloropyrimidine [1] | 163.0 | C-2 | Not Specified |
| 160.0 | C-4, C-6 | Not Specified | |
| 107.9 | C-5 | Not Specified |
Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2-Amino-4,6-dihydroxypyrimidine | 3400-3200 | N-H and O-H stretching |
| ~1650 | N-H bending | |
| ~1600 | C=O stretching | |
| 4,6-Dichloropyrimidine [2] | ~1550, ~1400 | C=C and C=N ring stretching |
| ~800 | C-Cl stretching | |
| 2-Amino-4,6-dichloropyrimidine [3] | 3400 - 3300 | N-H stretching (asymmetric and symmetric) |
| ~1640 | N-H bending (scissoring) | |
| ~1570 | C=N stretching (pyrimidine ring) | |
| ~800 | C-Cl stretching |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| 2-Amino-4,6-dihydroxypyrimidine [4] | C₄H₅N₃O₂ | 127.10 | 127 [M]⁺ |
| 4,6-Dichloropyrimidine [5] | C₄H₂Cl₂N₂ | 148.98 | 148 [M]⁺, 113, 150 |
| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | 163.99 | 163/165 [M]⁺ (isotopic pattern for 2 Cl atoms) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols based on common practices for the analysis of pyridine and pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the compound was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.[6]
-
¹H NMR Acquisition : The ¹H NMR spectrum was acquired on a 400 MHz spectrometer. A standard single-pulse experiment was used with a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16 or more scans were accumulated to achieve a good signal-to-noise ratio.[6]
-
¹³C NMR Acquisition : The ¹³C NMR spectrum was acquired at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. Due to the low natural abundance of ¹³C, 1024 or more scans were averaged to obtain a spectrum with an adequate signal-to-noise ratio.[6]
-
Data Processing : The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential window function. Phase and baseline corrections were applied manually. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).[6]
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR) : A small amount of the powdered sample was placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7]
-
Data Acquisition : The IR spectrum was recorded on an FT-IR spectrometer. The spectrum was typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal was recorded and automatically subtracted from the sample spectrum. 32 scans were co-added to obtain a high-quality spectrum.[7]
-
Data Analysis : The resulting spectrum was analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 µg/mL was prepared.[7]
-
Sample Introduction : The sample solution was introduced into the ion source via direct infusion using a syringe pump at a flow rate of 10 µL/min or through a Gas Chromatography (GC) inlet.[7]
-
Ionization : Electron Ionization (EI) was used with an electron energy of 70 eV. The ion source temperature was maintained at approximately 250°C.
-
Mass Analysis : The mass spectrum was acquired using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range appropriate for the compound and its expected fragments.
-
Data Analysis : The resulting mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern, which provides structural information about the molecule.
References
- 1. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR [m.chemicalbook.com]
- 2. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 3. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,6-dihydroxypyrimidine(56-09-7) MS [m.chemicalbook.com]
- 5. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 4,6-Dichloropyridin-3-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive operational plan for the proper disposal of 4,6-Dichloropyridin-3-amine, ensuring the safety of personnel and adherence to regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 7321-93-9) was not available at the time of this writing. The following procedures are based on safety data for closely related isomers, including 4-Amino-3,5-dichloropyridine and 4-Amino-2,6-dichloropyridine, and general guidelines for the disposal of halogenated organic compounds.[1][2] It is imperative to treat this compound with a high degree of caution, assuming it possesses similar hazardous properties.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to implement the following safety measures. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[5]
Quantitative Data Summary
The following table summarizes the known hazards of isomers of this compound, which should be considered as potential hazards for the target compound.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][6] | Wear protective gloves and clothing.[3][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][6] | Wear eye and face protection. Ensure eyewash stations are accessible.[3][4][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][6] | Use only in a well-ventilated area. Avoid breathing dust.[3][6] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][7] On-site chemical treatment is not advised without specific, validated protocols due to the potential for hazardous reactions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealable container.[7]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container.
-
Halogenated Waste Stream: As a chlorinated organic compound, it is crucial to segregate this waste into a designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.[2]
2. Containerization and Labeling:
-
Container: Use a chemically compatible container, such as high-density polyethylene (HDPE), that can be securely sealed.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9] Do not use abbreviations or chemical formulas.
3. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4][7]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[3]
-
The container should be kept closed at all times except when adding waste.[9]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[7]
-
Provide the waste disposal company with a complete and accurate description of the waste.
Spill and Accidental Release Procedures
In the event of a spill, evacuate all non-essential personnel from the area. Wearing the appropriate PPE, follow these steps:
-
Containment: Prevent the further spread of the material. Avoid the generation of dust.
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal. For liquid spills, use an inert absorbent material like sand or vermiculite.[8]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The collected waste and cleaning materials should be treated as hazardous waste and disposed of according to the procedures outlined above.
It is strictly prohibited to dispose of this compound down the drain or in regular trash.[8]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Operational Guide for Handling 4,6-Dichloropyridin-3-amine
This guide provides crucial safety and logistical information for the handling and disposal of 4,6-Dichloropyridin-3-amine, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital to ensure personal safety and minimize environmental impact.
Chemical Profile and Hazards
This compound is a hazardous chemical that is toxic if it comes into contact with skin or is inhaled, and fatal if swallowed.[1] It can cause severe skin burns and eye damage.[1] It is also toxic to aquatic life with long-lasting effects.[1] Due to the lack of established occupational exposure limits, all handling procedures must be conducted with the utmost caution to prevent any direct exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing chemical safety goggles are mandatory to protect against dust and splashes.[2][3] A face shield worn over goggles is required when there is a risk of significant splashing or aerosol generation. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or Polyvinyl alcohol (PVA) gloves are recommended for handling this chemical.[2] Nitrile gloves are not recommended for prolonged contact but may be suitable for short-term, incidental contact; always check the manufacturer's glove compatibility chart.[2] Double gloving can provide additional protection. |
| Body Protection | Laboratory Coat | A fully-buttoned lab coat must be worn to cover as much skin as possible.[2] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Respirator | The use of a respirator may be necessary depending on the material's concentration and the nature of the procedure.[1][2] Personnel must be medically cleared, fit-tested, and enrolled in a respiratory protection program to wear a respirator.[2] Work should always be conducted in a certified laboratory chemical fume hood to minimize inhalation risk.[2] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is mandatory to ensure safety.
-
Preparation and Engineering Controls :
-
Always work within a properly functioning and certified laboratory chemical fume hood.[2]
-
Ensure that an emergency eyewash station and a safety shower are readily accessible and within a ten-second travel distance from the work area.[2]
-
Before starting any work, ensure all necessary PPE is available and in good condition.
-
-
Weighing and Transfer :
-
Handle this compound as a solid to minimize the risk of generating dust.
-
Use appropriate and clean laboratory equipment for weighing and transferring the chemical.
-
Close the container tightly immediately after use.
-
-
During the Procedure :
-
Avoid any direct contact with the chemical.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
If there is any sign of exposure, immediately follow the first-aid measures outlined below.
-
-
Post-Procedure :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing this compound, including contaminated PPE and disposable labware, in a dedicated and clearly labeled hazardous waste container.
-
As a halogenated amine, this waste must be segregated from non-halogenated waste streams.
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
-
-
Storage of Waste :
-
Store the hazardous waste container in a designated and secure satellite accumulation area, away from incompatible materials.[2]
-
-
Disposal Request :
-
Arrange for the disposal of the hazardous waste through your institution's EHS office.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[3]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
